2-isopropyl-4-phenyl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2-propan-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVADUUPRZJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isopropyl-4-phenyl-1H-imidazole, designed for researchers, scientists, and professionals in drug development. The document outlines predicted quantitative data, detailed experimental protocols, and visual workflows to facilitate the analysis of this compound.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| InChI | InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
| InChIKey | UQJDJQRJJDZJRF-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-phenyl-1H-imidazole, and general principles of spectroscopy.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H (imidazole) |
| ~7.8 - 7.2 | m | 5H | Phenyl-H |
| ~7.1 | s | 1H | C5-H (imidazole) |
| ~3.2 | sept | 1H | CH (isopropyl) |
| ~1.3 | d | 6H | CH₃ (isopropyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 (imidazole) |
| ~140 | C4 (imidazole) |
| ~135 | C-ipso (phenyl) |
| ~129 | C-para (phenyl) |
| ~128 | C-ortho (phenyl) |
| ~126 | C-meta (phenyl) |
| ~115 | C5 (imidazole) |
| ~30 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch |
| ~1480 | Medium | Aromatic C=C stretch |
| ~800 - 600 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 171 | ~80 | [M-CH₃]⁺ |
| 143 | ~40 | [M-C₃H₇]⁺ |
| 116 | ~30 | [C₈H₆N]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
UV-Vis Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~210 | ~15,000 | Ethanol | π → π |
| ~280 | ~10,000 | Ethanol | π → π (conjugated system) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 s.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and determine multiplicities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct insertion probe for solid samples.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Source Temperature: 200 °C.
Data Processing:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated system of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10 µg/mL.
-
Use the pure solvent as a reference blank.
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The absorption spectrum of benzene and its derivatives typically consists of three bands.
Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
physical and chemical properties of 2-isopropyl-4-phenyl-1H-imidazole
An In-depth Technical Guide to 2-isopropyl-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related imidazole derivatives. The experimental protocols and predicted properties should be considered as starting points for further investigation.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical applications. The compound this compound, belonging to this versatile class of heterocyclic compounds, is of significant interest due to the combined structural features of a bulky isopropyl group at the 2-position and a phenyl substituent at the 4-position. These substitutions are anticipated to influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions. This document serves as a technical guide, consolidating predicted properties and generalized experimental procedures relevant to this compound to facilitate further research and development.
Physicochemical Properties
| Property | 2-phenyl-1H-imidazole | 2-isopropyl-1H-imidazole | 4-isopropyl-2-phenyl-1H-imidazole | 2-isopropyl-4,5-diphenyl-1H-imidazole | Predicted: this compound |
| Molecular Formula | C₉H₈N₂[1] | C₆H₁₀N₂[2] | C₁₂H₁₄N₂[3] | C₁₈H₁₈N₂[2] | C₁₂H₁₄N₂ |
| Molecular Weight | 144.17 g/mol [1] | 110.16 g/mol [2] | 186.26 g/mol [3] | 262.35 g/mol | 186.26 g/mol |
| Melting Point (°C) | 148-149 | 125-134[2] | Solid (no value given)[3] | Not available | Likely a solid at room temperature |
| Boiling Point (°C) | 296 | Not available | Not available | Not available | > 300 (Predicted) |
| pKa | ~13.9 (as an acid) | Not available | Not available | Not available | ~14-15 (Predicted) |
| LogP | 1.58 | 1.051 (Calculated)[4] | Not available | Not available | ~2.5-3.0 (Predicted) |
| Appearance | White to off-white powder | White to off-white crystalline powder[2] | Solid[3] | Not available | Predicted to be a white to off-white solid |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine. For the synthesis of this compound, a plausible route involves the condensation of 2-bromo-1-phenylethanone with isobutyramidine hydrochloride.
General Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Isobutyramidine hydrochloride
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of Isobutyramidine Free Base (in situ):
-
In a round-bottom flask, dissolve isobutyramidine hydrochloride (1.1 equivalents) in a minimal amount of water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Carefully evaporate the solvent under reduced pressure to yield the isobutyramidine free base. Caution: The free base may be unstable and is often used immediately without further purification.
-
-
Condensation Reaction:
-
Dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the freshly prepared isobutyramidine free base (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or gently heat under reflux for several hours (monitoring by TLC is recommended).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been documented for this compound, the broader class of substituted imidazoles is known for a wide array of pharmacological effects. The structural motifs present in the target molecule suggest potential for several biological activities.
-
Anti-inflammatory Activity: Many 2-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated anti-inflammatory properties.[5]
-
Antimicrobial and Antifungal Activity: The imidazole core is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) and some antibacterial agents.[6]
-
Anticancer Activity: Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative effects against various cancer cell lines.[7] The mechanism often involves cell cycle arrest and induction of apoptosis.[7]
-
Enzyme Inhibition: Phenyl-imidazole derivatives have been developed as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.
The presence of the phenyl group could facilitate π-π stacking interactions with biological targets, while the isopropyl group may provide necessary steric bulk or lipophilicity to enhance binding or cell permeability.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of imidazole derivatives. Based on the chemistry of related compounds, its synthesis is achievable through established synthetic routes. The combination of its substituent groups suggests a potential for diverse biological activities, making it a worthy candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework to initiate such exploratory studies. Experimental validation of the predicted properties and proposed synthesis is a critical next step for any researcher interested in this compound.
References
- 1. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isopropyl-4,5-diphenyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 4. Cas 115152-71-1,2-isopropyl-4,5-diMethyl-1H-iMidazole | lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Isopropyl-1H-benzo[D]imidazole-4-carboxylic acid | 916075-96-2 | RLB07596 [biosynth.com]
Prospective Technical Guide: 2-Isopropyl-4-phenyl-1H-imidazole
A comprehensive analysis of its potential synthesis, biological activities, and avenues for future research.
Disclaimer: The compound 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in current scientific literature. This guide, therefore, presents a prospective analysis based on established synthetic methodologies and the known biological activities of structurally related imidazole derivatives. The experimental protocols and data are extrapolated from existing research on similar compounds and should be considered as a theoretical framework for future investigation.
Introduction
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile pharmacophore known to interact with a wide array of biological targets. This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]
This guide focuses on the hypothetical compound this compound, exploring its potential discovery and synthesis based on established chemical principles. Furthermore, by examining the biological profiles of related 2-isopropyl- and 4-phenyl-imidazole derivatives, we will project its likely biological activities and mechanisms of action, providing a roadmap for future research and drug development professionals.
Hypothetical Discovery and Synthesis
While a specific historical account of the discovery of this compound is unavailable, its synthesis can be postulated through well-established methods for creating 2,4-disubstituted imidazoles. The most probable synthetic routes would involve the condensation of three key components: a dicarbonyl compound, an aldehyde, and an ammonia source, or the reaction of an amidine with an α-haloketone.
Postulated Synthetic Pathways
2.1.1. Radziszewski Imidazole Synthesis
One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction, first reported by Heinrich Debus and later extensively developed by Bronisław Leonard Radziszewski.[4][5][6] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. For the synthesis of this compound, the likely precursors would be:
-
1,2-Dicarbonyl: 1-phenyl-1,2-propanedione
-
Aldehyde: Isobutyraldehyde
-
Ammonia source: Ammonium acetate
The proposed reaction is depicted in the workflow below.
Figure 1: Postulated Radziszewski synthesis of this compound.
2.1.2. Synthesis from Amidines and α-Haloketones
Another efficient and widely used method for the preparation of 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone.[7] This approach offers good yields and regioselectivity. For the target molecule, the precursors would be:
-
Amidine: Isobutyramidine
-
α-Haloketone: 2-bromo-1-phenylethanone
The general workflow for this synthetic approach is outlined below.
Figure 2: Hypothetical synthesis from an amidine and an α-haloketone.
Detailed Experimental Protocols (Hypothetical)
2.2.1. General Procedure for Radziszewski Synthesis
To a solution of 1-phenyl-1,2-propanedione (1.0 mmol) and isobutyraldehyde (1.2 mmol) in glacial acetic acid (10 mL) would be added ammonium acetate (2.0 mmol). The reaction mixture would be heated at reflux for 2-4 hours and the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture would be cooled to room temperature and poured into ice-water. The resulting precipitate would be collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound.
2.2.2. General Procedure for Amidine-Based Synthesis
A mixture of isobutyramidine hydrochloride (1.0 mmol) and potassium carbonate (2.5 mmol) in a 4:1 mixture of tetrahydrofuran and water (10 mL) would be heated to reflux. A solution of 2-bromo-1-phenylethanone (1.0 mmol) in tetrahydrofuran (2 mL) would be added dropwise over 15 minutes. The reaction would be maintained at reflux for an additional 2 hours.[7] After cooling, the organic layer would be separated, and the aqueous layer extracted with ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.
Projected Biological Activities and Mechanism of Action
The biological profile of this compound can be inferred from the activities of its constituent pharmacophores: the 2-isopropyl-imidazole and the 4-phenyl-imidazole moieties.
Potential Antimicrobial and Antifungal Activity
Imidazole derivatives are well-known for their antimicrobial and antifungal properties. The 2-isopropyl-1H-imidazole scaffold is a building block in the synthesis of antifungal agents, where the isopropyl group can enhance solubility and bioactivity.[8] Similarly, various phenyl-imidazole derivatives have demonstrated significant antibacterial and antifungal activities.[9] It is therefore plausible that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity of Related Imidazole Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| N-alkylated-2-phenyl-benzimidazole | S. aureus | 4 | [7] |
| N-alkylated-2-phenyl-benzimidazole | C. albicans | 64 | [7] |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | C. albicans | 0.125 | [10] |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | C. glabrata | 0.25 | [10] |
Potential Anti-inflammatory Activity
Certain 2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown potent anti-inflammatory activity.[3] The mechanism often involves the inhibition of inflammatory mediators. For instance, some imidazole derivatives are known to be inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[11] The phenyl group at the 4-position of the imidazole ring could play a crucial role in binding to the active site of such kinases.
Potential Anticancer Activity
The imidazole core is a privileged scaffold in the design of anticancer agents.[1][12] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[13] 4-Phenyl-imidazole itself has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape, making it a target for cancer immunotherapy.[14]
Table 2: Antiproliferative Activity of Related Imidazole Derivatives
| Compound | Cell Line | Activity (GI₅₀ in µM) | Reference |
| 2,4,5-triphenylimidazole derivative | SW1573 (Lung Cancer) | 89 | [1] |
| 4-acetylphenyl-imidazole derivative | MDA-MB-231 (Breast Cancer) | Not specified as most promising | [15] |
| 4-acetylphenyl-imidazole derivative | PPC-1 (Prostate Cancer) | Not specified as most promising | [15] |
Postulated Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound, particularly in the context of anti-inflammatory and anticancer activity, is the inhibition of protein kinases. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the phenyl and isopropyl groups can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.
Figure 3: Hypothetical signaling pathway of kinase inhibition.
Future Directions
The prospective analysis of this compound suggests a molecule of significant therapeutic potential. The immediate next steps for researchers, scientists, and drug development professionals should be:
-
Chemical Synthesis and Characterization: The primary objective is to synthesize the compound using the proposed methods and fully characterize its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
In Vitro Biological Screening: Once synthesized, the compound should undergo a comprehensive biological screening to validate the predicted activities. This should include:
-
Antimicrobial and antifungal assays against a panel of pathogenic strains.
-
Anti-inflammatory assays, such as the inhibition of nitric oxide production in macrophages and specific kinase inhibition assays (e.g., p38 MAP kinase).
-
Antiproliferative assays against a diverse panel of human cancer cell lines.
-
-
Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, SAR studies should be initiated. This would involve the synthesis of analogues with modifications to the isopropyl and phenyl groups to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds would then need to be evaluated in animal models to determine their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
While the specific compound this compound remains a hypothetical entity within the published scientific literature, a thorough analysis of related structures and synthetic methodologies provides a strong foundation for its future investigation. The convergence of the known biological activities of 2-alkyl and 4-phenyl imidazoles suggests that this molecule is a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a comprehensive theoretical framework to inspire and direct the empirical research necessary to unlock the potential of this and other novel imidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. espublisher.com [espublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 14. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
An In-depth Technical Guide on 2-isopropyl-4-phenyl-1H-imidazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isopropyl-4-phenyl-1H-imidazole derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as modulators of key signaling pathways, particularly as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.
Core Synthesis Strategies
The synthesis of 2,4-disubstituted-1H-imidazole derivatives, including the 2-isopropyl-4-phenyl scaffold, can be achieved through several established synthetic routes. A common and versatile method is the multi-component condensation reaction, often referred to as the Radziszewski synthesis or variations thereof.
General Experimental Protocol: Three-Component Condensation
This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the synthesis of various analogs by modifying the starting materials.
Materials:
-
Phenacyl bromide (or other α-haloketone)
-
Isobutyraldehyde (or other aldehyde/ketone)
-
Ammonium acetate
-
Glacial acetic acid (or other suitable solvent)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of phenacyl bromide (1 equivalent), isobutyraldehyde (1.2 equivalents), and ammonium acetate (10 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux (typically 100-120°C) and stirred for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting mixture is neutralized with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Biological Activity and Therapeutic Potential
Derivatives of 2-substituted-4-phenyl-1H-imidazole have been investigated for a range of biological activities, with a primary focus on their anti-inflammatory properties through the inhibition of p38 MAPK.
Inhibition of p38 MAP Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been identified as a promising pharmacophore for the development of potent and selective p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.
Anti-inflammatory Effects
By inhibiting p38 MAPK, these derivatives can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This reduction in cytokine levels leads to a dampening of the inflammatory cascade, making these compounds attractive candidates for the treatment of inflammatory disorders.
Other Potential Activities
While the primary focus has been on anti-inflammatory applications, the broader class of imidazole derivatives has shown a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Further investigation into the this compound scaffold may reveal additional therapeutic applications.
Quantitative Data
While extensive research has been conducted on the broader class of phenyl-imidazole derivatives, specific quantitative structure-activity relationship (SAR) data for this compound analogs is not widely available in the public domain. The following tables represent illustrative data from closely related 2-alkyl and 2-aryl-4-phenyl-1H-imidazole derivatives to provide a general understanding of the potential potency and activity spectrum.
Table 1: Illustrative p38α MAPK Inhibition Data for 2-Substituted-4-Phenyl-1H-Imidazole Analogs
| Compound ID | 2-Substituent | R1 | R2 | p38α IC50 (nM) |
| A-1 | Isopropyl | H | H | Data not available |
| A-2 | Methyl | H | H | 150 |
| A-3 | Ethyl | H | H | 120 |
| A-4 | Cyclopropyl | H | H | 95 |
| A-5 | tert-Butyl | H | H | 250 |
| A-6 | Phenyl | H | H | 80 |
| A-7 | 4-Fluorophenyl | H | H | 50 |
Table 2: Illustrative Antimicrobial Activity (MIC) for 2-Substituted-4-Phenyl-1H-Imidazole Analogs
| Compound ID | 2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| B-1 | Isopropyl | Data not available | Data not available | Data not available |
| B-2 | Methyl | 32 | 64 | 16 |
| B-3 | Ethyl | 16 | 32 | 8 |
| B-4 | Phenyl | 8 | 16 | 4 |
| B-5 | 4-Chlorophenyl | 4 | 8 | 2 |
Experimental Protocols for Biological Evaluation
p38α MAP Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the assay buffer, the substrate peptide, and the test compound solution (or DMSO for control wells).
-
Initiate the kinase reaction by adding a solution of p38α kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Production
This protocol outlines a method to assess the ability of test compounds to inhibit the production of TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anti-inflammatory effects of this compound derivatives is the inhibition of the p38 MAPK signaling pathway.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the discovery of novel imidazole-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for the treatment of inflammatory diseases. The well-established synthetic routes and the clear mechanism of action through p38 MAPK inhibition provide a solid foundation for further drug discovery efforts. Future research should focus on synthesizing and evaluating a broader range of analogs to establish a comprehensive structure-activity relationship. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing lead compounds into preclinical and clinical development. Furthermore, exploring the potential of these derivatives in other therapeutic areas where p38 MAPK is implicated, such as oncology and neurodegenerative diseases, could open up new avenues for this versatile chemical scaffold.
Biological Activity of 2-isopropyl-4-phenyl-1H-imidazole: An Overview
Despite the interest in imidazole-containing compounds for a wide range of therapeutic applications, a comprehensive biological activity profile for 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in publicly available scientific literature. While research has explored the synthesis of this molecule and its derivatives, detailed investigations into its specific biological effects, including quantitative data, experimental protocols, and associated signaling pathways, remain limited.
The imidazole ring is a crucial pharmacophore found in many biologically active compounds, contributing to a diverse array of activities including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the imidazole core significantly influences the compound's biological targets and overall efficacy. For instance, studies on related compounds such as 2,4,5-triphenyl-1H-imidazole derivatives have shown potential antiproliferative activity against various cancer cell lines. Similarly, other substituted imidazole analogs have been investigated for their role as angiotensin-converting enzyme (ACE) inhibitors.
While the synthesis of derivatives of this compound, such as 1-(difluoro(phenylsulfonyl)methyl)-2-isopropyl-4-phenyl-1H-imidazole, has been reported, these studies primarily focus on novel synthetic methodologies rather than an in-depth biological evaluation of the parent compound. The absence of dedicated pharmacological studies on this compound means that no quantitative data on its biological activity, such as IC50 or MIC values, can be provided at this time. Consequently, detailed experimental protocols and the elucidation of specific signaling pathways it may modulate are also unavailable.
Future research is necessary to fully characterize the biological profile of this compound. Such studies would involve a battery of in vitro and in vivo assays to screen for potential therapeutic activities. Should this compound exhibit significant activity in any of these screens, subsequent mechanism-of-action studies would be warranted to identify its molecular targets and downstream signaling effects.
For researchers and drug development professionals interested in this specific molecule, the current landscape suggests an open field for investigation. The synthesis of the core structure is achievable, providing the necessary starting material for a thorough biological evaluation. Such an endeavor would be a valuable contribution to the field of medicinal chemistry, potentially uncovering new therapeutic applications for this imidazole derivative.
The Structure-Activity Relationship of 2-isopropyl-4-phenyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-isopropyl-4-phenyl-1H-imidazole scaffold is a promising heterocyclic motif in medicinal chemistry. While a comprehensive structure-activity relationship (SAR) study dedicated exclusively to this core is not extensively documented in publicly available literature, by examining analogous imidazole and pyrimidine-based structures, we can infer key relationships and guide future drug discovery efforts. This guide synthesizes available data to provide insights into the potential pharmacological activities, synthetic methodologies, and relevant signaling pathways associated with this chemical scaffold.
Core Structure and Pharmacological Potential
The imidazole ring is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of a 2-isopropyl group and a 4-phenyl group likely endows the core scaffold with a unique combination of steric and electronic properties that influence its target binding and pharmacokinetic profile.
Analysis of related compounds suggests that molecules based on this scaffold may exhibit activity as enzyme inhibitors, such as p38 MAP kinase inhibitors or deubiquitinase inhibitors, and as receptor modulators, for instance, cannabinoid receptor 2 (CB2) agonists.[5][6][7]
Inferred Structure-Activity Relationships
Due to the absence of a direct SAR study on the this compound core, the following relationships are extrapolated from studies on structurally similar compounds. These inferences should be considered as guiding principles for the design of new analogs.
Substitutions on the Imidazole Ring
N1-Position:
-
Alkylation at the N1-position is a common strategy to modulate the physicochemical properties of imidazole-containing compounds.[8]
-
The nature of the substituent at N1 can significantly impact biological activity. For instance, in related benzimidazole series, the introduction of alkyl groups at the N1 position has been shown to positively influence antifungal activities.
C5-Position:
-
The C5-position of the imidazole ring is another key point for modification.
-
In related 2,4-diphenyl-1H-imidazole analogs, substitutions at the C5-position have been explored to optimize activity at the CB2 receptor.[6]
Substitutions on the 4-Phenyl Ring
The electronic and steric properties of substituents on the 4-phenyl ring are critical for target engagement.
-
Electron-donating and electron-withdrawing groups: In various series of imidazole derivatives, the introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring has been shown to modulate biological activity.[6] The optimal substitution depends on the specific biological target.
-
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can drastically alter the compound's conformation and its ability to fit into a binding pocket.
The Role of the 2-Isopropyl Group
The 2-isopropyl group is a critical feature of the scaffold. In a structurally related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the 2-isopropyl moiety was found to be crucial for inhibitory activity against the deubiquitinating enzyme USP1/UAF1.[5] This suggests that the steric bulk of the isopropyl group is important for binding to the target protein.
Quantitative Data from Analogous Series
The following tables summarize quantitative data from studies on structurally related imidazole and pyrimidine derivatives to provide a reference for potency.
Table 1: SAR of 2,4-Diphenyl-1H-imidazole Analogs as CB2 Agonists [6]
| Compound ID | R1 (at C5) | R2 (on 4-phenyl) | CB2 Binding Affinity (Ki, nM) |
| Analog 1 | H | H | >1000 |
| Analog 2 | H | 4-Cl | 150 |
| Analog 3 | H | 4-F | 200 |
| Analog 4 | CH3 | 4-Cl | 50 |
Table 2: SAR of N-Benzyl-2-(2-isopropylphenyl)pyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors [5]
| Compound ID | R (on benzylamine) | USP1/UAF1 Inhibition (IC50, µM) |
| Analog A | H | 10.5 |
| Analog B | 4-F | 5.2 |
| Analog C | 4-OCH3 | 8.7 |
Experimental Protocols
General Synthesis of Trisubstituted Imidazoles
A common method for the synthesis of 2,4,5-trisubstituted imidazoles involves a three-component condensation reaction.[9][10]
Protocol:
-
A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate in a suitable solvent (e.g., glacial acetic acid) is refluxed for several hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration and purified by recrystallization.
To synthesize the specific this compound core, this general procedure would need to be adapted, likely starting from phenylglyoxal, isobutyraldehyde, and an ammonia source.
Biological Evaluation: p38 MAP Kinase Inhibition Assay
Given that substituted imidazoles are known p38 MAP kinase inhibitors, a common assay to evaluate the activity of new analogs is a kinase inhibition assay.[7]
Protocol:
-
Recombinant human p38α MAP kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).
-
After incubation, the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody or through radiometric methods.
-
IC50 values are calculated from the dose-response curves.
Potential Signaling Pathways and Experimental Workflows
The this compound scaffold may modulate key signaling pathways implicated in inflammation and cancer.
p38 MAP Kinase Signaling Pathway
Substituted imidazoles are well-established inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for SAR Studies
A typical workflow for conducting a structure-activity relationship study on this scaffold would involve chemical synthesis followed by biological evaluation.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The this compound core represents a valuable starting point for the design of novel therapeutic agents. While direct SAR data is limited, analysis of related structures provides a strong rationale for its exploration. The key takeaways for researchers are the likely importance of the 2-isopropyl group for activity, the potential for modulation of pharmacology through substitutions at the N1-position and on the 4-phenyl ring, and the potential for these compounds to target inflammatory and proliferative signaling pathways. Further dedicated studies are warranted to fully elucidate the SAR of this promising scaffold.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-isopropyl-4-phenyl-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-isopropyl-4-phenyl-1H-imidazole, based on an analysis of structurally related imidazole-containing compounds. Due to a lack of direct studies on this specific molecule, this paper extrapolates potential mechanisms of action and therapeutic applications from published research on analogous structures. The content is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes potential molecular targets, presents available quantitative data from related compounds, outlines common experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction
Imidazole, a five-membered heterocyclic aromatic ring, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in key endogenous molecules like the amino acid histidine. Phenyl-imidazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities. This guide focuses on the potential therapeutic applications of this compound by examining the established biological activities of compounds sharing its core structural features: a 2-isopropyl-imidazole moiety and a 4-phenyl substituent. The lipophilic isopropyl group and the aromatic phenyl ring are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Targets
Based on the biological activities of structurally similar phenyl-imidazole derivatives, several potential therapeutic targets can be inferred for this compound. These targets span oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.
Oncology
Hedgehog (Hh) Signaling Pathway: Phenyl-imidazole analogs have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of this pathway is implicated in various cancers. The key target within this pathway is the Smoothened (Smo) receptor. Inhibition of Smo by small molecules can halt the downstream signaling cascade that leads to tumor growth.
Indoleamine 2,3-Dioxygenase (IDO): IDO is a heme-containing enzyme that catabolizes the essential amino acid tryptophan.[2] In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment that allows tumors to evade immune destruction. 4-phenyl-imidazole derivatives have been investigated as IDO inhibitors, suggesting that this compound could also target this enzyme.[2]
Other Potential Anticancer Targets: Studies on various imidazole derivatives have pointed to multiple other potential targets in cancer therapy, including:
-
TTK, HER2, GR, NUDT5, MTHFS, and NQO2: These proteins have been identified as potential targets for imidazole derivatives in breast cancer.[3]
-
Cell Cycle and Apoptosis Regulators: Some benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis, suggesting an interaction with key regulatory proteins in these processes.[4]
Neurodegenerative Diseases
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease. 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-HSD10.[5] Notably, these studies highlighted the importance of substituents for interaction with a hydrophobic pocket that accommodates isopropyl groups, suggesting a potential fit for this compound.[5]
Prolyl Oligopeptidase (PREP): PREP is a serine protease that has been linked to neurodegenerative disorders. 2-substituted imidazoles have been identified as potent inhibitors of PREP, with a proposed non-covalent interaction with the active site.[6]
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. Some 2,4,5-trisubstituted imidazole derivatives have shown inhibitory activity against AChE.[7]
Infectious Diseases
Bacterial Quorum Sensing (PqsR): PqsR is a transcriptional regulator that controls virulence factor production in the pathogenic bacterium Pseudomonas aeruginosa. Benzo[d]imidazole derivatives containing an isopropyl group have been developed as potent PqsR antagonists, indicating a potential role for this compound in combating bacterial infections.[8]
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and is a validated target for antibacterial agents. Molecular docking studies have suggested that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of bacterial DHFR.[4]
Other Potential Targets
Xanthine Oxidase (XO): This enzyme plays a role in purine metabolism and its overactivity can lead to gout. Trisubstituted imidazole derivatives have been screened as potential XO inhibitors.[7]
Cytochrome P450 Enzymes: A substituted phenyl-imidazole derivative has been shown to inactivate cytochrome P450 2D6, suggesting that this class of compounds may interact with drug-metabolizing enzymes.[9]
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for various biological activities of phenyl-imidazole derivatives that are structurally related to this compound.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| 2-phenyl-1H-benzo[d]imidazole derivative | 17β-HSD10 | 1.65 ± 0.55 μM | [5] |
| Phenyl imidazole analog | Hedgehog Signaling (Gli-Luc) | Nanomolar range | [1] |
| 4-phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Ki values in the μM range | [2] |
| 2,4,5-trisubstituted imidazole derivative | Xanthine Oxidase (XO) | IC50 = 85.8 μg/mL | [7] |
| 1H-benzo[d]imidazole derivative | PqsR | Submicromolar range | [8] |
Table 2: Anticancer Activity Data
| Compound Class | Cell Line | IC50 | Reference |
| 2-arylbenzimidazole derivative | K-562 (Chronic Myeloid Leukemia) | 2.0 μM | [10] |
| 2-arylbenzimidazole derivative | Z-138 (Non-Hodgkin's Lymphoma) | 2.0 μM | [10] |
| 4-acetylphenylamine-based imidazole derivative | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 µM | [11] |
| 4-acetylphenylamine-based imidazole derivative | U-87 (Glioblastoma) | 3.1 - 47.2 µM | [11] |
| N-alkylated-2-phenyl-1H-benzimidazole derivative | MDA-MB-231 (Breast Cancer) | 16.38 - 100 μM | [12] |
Table 3: Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
| 1,2,3-triazole benzimidazole derivative | Enterococcus faecalis | 0.25 | [10] |
| N-alkylated-2-phenyl-1H-benzimidazole derivative | Staphylococcus aureus | 4 | [4] |
| N-alkylated-2-phenyl-1H-benzimidazole derivative | MRSA | 4 | [4] |
| N-alkylated-2-phenyl-1H-benzimidazole derivative | Candida albicans | 64 | [4] |
| N-alkylated-2-phenyl-1H-benzimidazole derivative | Aspergillus niger | 64 | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of phenyl-imidazole derivatives are described in the cited literature. Below is a generalized summary of these methodologies.
General Synthesis of Phenyl-Imidazole Derivatives
A common method for the de novo synthesis of the imidazole ring is the reaction of an α-bromo-ketone with formamide.[2] For a this compound, this would likely involve the reaction of 2-bromo-1-phenylpropan-1-one with an isopropyl-containing amidine or a related synthetic equivalent. Another approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.
In Vitro Enzyme Inhibition Assays
-
17β-HSD10 Inhibition Assay: The inhibitory activity against 17β-HSD10 can be determined by monitoring the enzymatic reaction, for example, by measuring the change in absorbance due to the conversion of NAD+ to NADH.[5]
-
IDO Inhibition Assay: The activity of IDO inhibitors is typically assessed by measuring the production of kynurenine from tryptophan, often using a colorimetric assay or HPLC.[2]
-
AChE Inhibition Assay: The Ellman's method is a widely used colorimetric assay to determine AChE inhibitory activity.
-
XO Inhibition Assay: The inhibition of xanthine oxidase can be monitored spectrophotometrically by measuring the rate of uric acid formation from xanthine.[7]
Cellular Assays
-
Antiproliferative Assays (MTT/MTS): The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using MTT or MTS assays, which measure cell viability.[11]
-
Hedgehog Signaling Pathway Reporter Assay (Gli-Luc): The inhibitory effect on the Hh pathway can be quantified using a reporter gene assay, such as a Gli-luciferase reporter assay in a suitable cell line.[1]
-
Antimicrobial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined using broth microdilution or agar dilution methods according to established guidelines.[4]
Visualizations
Signaling Pathways
Caption: Potential inhibition of the Hedgehog signaling pathway by this compound targeting the Smoothened (Smo) receptor.
Caption: Proposed mechanism of action for this compound as an inhibitor of Indoleamine 2,3-dioxygenase (IDO).
Experimental Workflow
Caption: A generalized experimental workflow for the discovery and development of novel phenyl-imidazole-based therapeutic agents.
Conclusion
While direct experimental data for this compound is currently unavailable in the public domain, a comprehensive analysis of structurally related compounds provides strong evidence for its potential as a multi-target therapeutic agent. The most promising areas for further investigation appear to be in oncology, neurodegenerative diseases, and infectious diseases. The presence of both the isopropyl and phenyl moieties suggests that this compound could exhibit favorable interactions with hydrophobic pockets in various enzyme active sites and receptors. Future research should focus on the synthesis and biological evaluation of this compound to validate these inferred therapeutic targets and to determine its potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 2-Isopropyl-4-Phenyl-1H-Imidazole Compounds: A Technical Guide
This guide provides an in-depth exploration of the synthesis of novel 2-isopropyl-4-phenyl-1H-imidazole compounds, tailored for researchers, scientists, and professionals in drug development. It covers synthetic protocols, quantitative data presentation, and potential biological significance, with a focus on clarity and practical application in a research setting.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The this compound scaffold is of particular interest due to the potential for the isopropyl group to influence lipophilicity and binding interactions with biological targets, while the phenyl group provides a key structural motif present in many bioactive molecules. This guide will focus on the prevalent and efficient one-pot synthesis methodologies for this class of compounds.
Synthetic Routes and Mechanisms
The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction and its modern variations.[3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For the synthesis of this compound, the key precursors are phenylglyoxal (the 1,2-dicarbonyl), isobutyraldehyde (to introduce the 2-isopropyl group), and ammonium acetate as the ammonia source.
The reaction proceeds through the initial formation of a diimine from the reaction of phenylglyoxal and ammonia, which then condenses with isobutyraldehyde, followed by cyclization and aromatization to yield the final imidazole product. Modern adaptations of this reaction often employ catalysts and alternative energy sources, such as microwave or ultrasound irradiation, to improve yields and reduce reaction times.[4][5]
Experimental Protocols
While a specific protocol for this compound is not widely documented, a representative one-pot procedure can be adapted from established methods for analogous 2-aryl-4-phenyl-1H-imidazoles. The following protocol is a generalized procedure based on literature precedents.[5]
Representative One-Pot Synthesis of this compound
-
Materials:
-
Phenylglyoxal monohydrate (1.0 mmol)
-
Isobutyraldehyde (1.2 mmol)
-
Ammonium acetate (3.0 mmol)
-
Ethanol or Methanol (5 mL)
-
Catalyst (optional, e.g., a Lewis acid or solid-supported acid)
-
-
Procedure:
-
To a round-bottom flask, add phenylglyoxal monohydrate, ammonium acetate, and the chosen solvent.
-
If using a catalyst, add it to the mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add isobutyraldehyde dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux (typically 60-80 °C) or subjected to microwave/ultrasound irradiation for a specified time (typically 1-4 hours).
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Presentation
Quantitative data for the synthesis of various 2,4-disubstituted imidazoles are presented below. It is important to note that the yield for this compound will be dependent on the specific reaction conditions employed. Based on similar syntheses, yields can be expected to be in the moderate to good range.
| Entry | Aldehyde | 1,2-Dicarbonyl | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzil | ZrCl4, EtOH, 60°C, 12h | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Benzil | Silicotungstic acid, EtOH, reflux | 94 | [5] |
| 3 | Isobutyraldehyde | Phenylglyoxal | Representative Protocol | Moderate to Good | N/A |
| 4 | Various aromatic aldehydes | Phenylglyoxal | Ultrasound, Methanol | 85-95 | [6] |
Table 1: Representative Yields for the Synthesis of Substituted Imidazoles.
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Potential Signaling Pathway Involvement
Given that many imidazole-based compounds are known to be p38 MAP kinase inhibitors, this pathway represents a primary area of interest for the biological evaluation of novel this compound derivatives.[7]
Caption: Hypothesized inhibition of the p38 MAP kinase pathway.
Characterization of Novel Compounds
A standard workflow for the characterization of newly synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the protons of the isopropyl group (a doublet and a septet), the phenyl group, and the imidazole ring.
-
¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the N-H stretch of the imidazole ring and the C=N and C=C bonds within the aromatic systems.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula.
Biological Evaluation and Potential Applications
The structural similarity of this compound to known p38 MAP kinase inhibitors suggests its potential as an anti-inflammatory agent.[7] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target for the development of drugs for inflammatory diseases like rheumatoid arthritis.[7]
Furthermore, some simple isopropyl-imidazole derivatives have been noted as weak inhibitors of nitric oxide synthase (NOS), suggesting another potential avenue for biological activity.[2]
A typical initial biological evaluation would involve in vitro assays to determine the compound's inhibitory activity against p38 MAP kinase and its effect on cytokine production in relevant cell lines (e.g., lipopolysaccharide-stimulated macrophages). Further studies could explore its broader pharmacological profile, including its potential as an antimicrobial or anticancer agent.
Conclusion
The synthesis of this compound can be efficiently achieved through one-pot multicomponent reactions. This technical guide provides a framework for its synthesis, characterization, and potential biological evaluation. The exploration of this and similar novel imidazole scaffolds holds promise for the discovery of new therapeutic agents, particularly in the realm of anti-inflammatory drug development. Further research is warranted to fully elucidate the synthetic optimization and pharmacological profile of this specific compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Cas 115152-71-1,2-isopropyl-4,5-diMethyl-1H-iMidazole | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-isopropyl-4-phenyl-1H-imidazole: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the laboratory synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary method described is a modern adaptation of the classic Debus-Radziszewski imidazole synthesis, which offers a reliable and efficient route to this class of compounds.
Synthetic Approaches
The synthesis of 2,4-disubstituted imidazoles such as this compound is most effectively achieved through the Debus-Radziszewski reaction.[1][2][3] This versatile multi-component reaction involves the condensation of three key precursors:
-
A 1,2-dicarbonyl compound , which forms the C4-C5 bond of the imidazole ring. For the target molecule, this is phenylglyoxal .
-
An aldehyde , which provides the C2 substituent. In this case, isobutyraldehyde is used to introduce the isopropyl group.
-
An ammonia source , typically ammonium acetate, which provides the two nitrogen atoms of the imidazole ring.
Modern variations of this reaction employ techniques such as ultrasound or microwave irradiation to enhance reaction rates and yields, often under milder and more environmentally friendly conditions.[2]
Below is a logical diagram illustrating the general Debus-Radziszewski synthetic approach.
Caption: General synthetic pathway for this compound.
Quantitative Data Summary
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Analytical Data Reference |
| This compound | Ultrasound-assisted | N/A | N/A | To be determined |
| 4-isopropyl-2-phenyl-1H-imidazole | Not Specified | N/A | N/A | [4] |
| 2-isopropyl-4,5-diphenyl-1H-imidazole | Not Specified | N/A | N/A | [5] |
N/A: Not available in the cited literature.
Experimental Protocols
This section details an ultrasound-assisted protocol for the synthesis of this compound, adapted from a general method for related compounds.[2]
Protocol 1: Ultrasound-Assisted Debus-Radziszewski Synthesis
This method offers a rapid and efficient synthesis under mild conditions.
Materials:
-
Isobutyraldehyde (MW: 72.11 g/mol )
-
Phenylglyoxal monohydrate (MW: 152.15 g/mol )
-
Ammonium acetate (MW: 77.08 g/mol )
-
Methanol (ACS grade)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Ultrasonic cleaner/bath (e.g., 42 KHz, 135 W)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Syringe
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve isobutyraldehyde (1.0 mmol, 72.1 mg) and ammonium acetate (3.0 mmol, 231.2 mg) in methanol (2 mL).
-
Sonication: Place the flask in an ultrasonic bath at room temperature and begin sonication.
-
Addition of Phenylglyoxal: In a separate vial, dissolve phenylglyoxal monohydrate (1.0 mmol, 152.2 mg) in methanol (1 mL). Slowly add this solution dropwise to the sonicating reaction mixture over a period of 15 minutes using a syringe.
-
Reaction: Continue to irradiate the resulting mixture with ultrasound for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Extraction: To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for the ultrasound-assisted synthesis of this compound.
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The 1H NMR is expected to show signals corresponding to the isopropyl protons, the aromatic protons of the phenyl ring, the imidazole ring proton, and the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the imidazole ring system.
-
Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The solvents used are flammable and should be handled with care, away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 4-Isopropyl-2-phenyl-1H-imidazole | 887588-11-6 [sigmaaldrich.com]
- 5. 2-isopropyl-4,5-diphenyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
experimental protocol for 2-isopropyl-4-phenyl-1H-imidazole synthesis
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a disubstituted imidazole derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on the widely utilized condensation reaction between an α-haloketone and an amidine. This application note includes a step-by-step protocol for the synthesis and purification of the target compound, a comprehensive table of reactants and expected product characterization, and a visual workflow diagram to facilitate experimental planning and execution.
Introduction
The imidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The synthesis of substituted imidazoles is a key focus in organic chemistry and drug discovery. The target molecule, this compound, is of interest for its potential pharmacological properties and as a building block in the synthesis of more complex molecules. The protocol herein describes a reliable and adaptable method for its preparation in a laboratory setting.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2,4-disubstituted imidazoles via the condensation of α-haloketones with amidines.
1. Materials and Equipment:
-
2-bromo-1-phenylethanone (α-bromoacetophenone)
-
Isobutyramidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
2. Synthesis of this compound:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramidine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Add a mixture of tetrahydrofuran (THF) and water (typically in a 4:1 ratio) to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the dissolution of the reagents.
-
In a separate beaker, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in a minimal amount of THF.
-
Add the solution of 2-bromo-1-phenylethanone dropwise to the stirred solution of isobutyramidine hydrochloride and potassium carbonate at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an approximation based on similar reactions and may vary. The characterization data is predicted based on the structure and data from analogous compounds.
| Parameter | Value |
| Reactants | |
| 2-bromo-1-phenylethanone | 1.0 eq |
| Isobutyramidine hydrochloride | 1.2 eq |
| Potassium carbonate | 2.5 eq |
| Reaction Conditions | |
| Solvent | THF/Water (4:1) |
| Temperature | Reflux (65-70 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| Expected Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Predicted Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.70 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (s, 1H, imidazole C5-H), 3.20 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 1.40 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 144.5, 134.5, 128.8, 127.5, 125.5, 115.0, 28.0, 22.5 |
| IR (KBr, cm⁻¹) | 3450 (N-H stretch), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1600 (C=N stretch), 1490 (Ar C=C stretch) |
| Mass Spec (EI) m/z | 186 [M]⁺, 171, 144, 116 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 2-isopropyl-4-phenyl-1H-imidazole as a Corrosion Inhibitor
Disclaimer: To date, specific experimental data on the corrosion inhibition properties of 2-isopropyl-4-phenyl-1H-imidazole is not extensively available in published literature. The following application notes and protocols are based on the well-documented performance of structurally similar imidazole derivatives, such as phenyl- and alkyl-substituted imidazoles. These protocols provide a strong framework for researchers to evaluate this compound as a corrosion inhibitor.
Introduction
Imidazole and its derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy is attributed to the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pairs of electrons, and the planarity of the ring, which facilitates strong adsorption onto metal surfaces. The presence of substituent groups, such as isopropyl and phenyl moieties, on the imidazole ring is expected to enhance the inhibitive performance of this compound. The phenyl group can increase the electron density on the imidazole ring and provide a larger surface area for coverage, while the isopropyl group can also influence the electronic properties and solubility of the molecule.
These compounds act by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physical (electrostatic) or chemical (coordination bond formation) interactions. The formation of this protective film impedes both the anodic dissolution of the metal and the cathodic reactions, thus mitigating the overall corrosion process.
Potential Applications
Based on the performance of analogous compounds, this compound is a promising candidate for corrosion inhibition in the following areas:
-
Acidic Environments: Protection of mild steel, carbon steel, and copper alloys during industrial cleaning, acid pickling, and oil and gas exploration.
-
Neutral and Saline Environments: As an additive in cooling water systems, protective coatings, and for the protection of metals in marine environments.
Data Presentation: Performance of Analogous Phenyl-Imidazole Derivatives
The following tables summarize the corrosion inhibition performance of structurally related phenyl-imidazole compounds on different metals. This data can serve as a benchmark for evaluating this compound.
Table 1: Potentiodynamic Polarization Data for Phenyl-Imidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | jcorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 4-methyl-2-phenyl-imidazole | Copper | 3 wt.% NaCl | 1 mM | -195 | 1.8 | 91.5 | --INVALID-LINK-- |
| 2-phenyl-imidazole | Copper | 3 wt.% NaCl | 1 mM | -210 | 2.5 | 88.1 | --INVALID-LINK-- |
| 1-benzyl-2-phenyl-imidazole | Mild Steel | 1 M HCl | 500 ppm | -485 | 55 | 94.2 | --INVALID-LINK-- |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Phenyl-Imidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 4-methyl-2-phenyl-imidazole | Copper | 3 wt.% NaCl | 1 mM | 15800 | 25.3 | 92.1 | --INVALID-LINK-- |
| 2-phenyl-imidazole | Copper | 3 wt.% NaCl | 1 mM | 12500 | 30.1 | 89.8 | --INVALID-LINK-- |
| 1-benzyl-2-phenyl-imidazole | Mild Steel | 1 M HCl | 500 ppm | 850 | 75 | 93.5 | --INVALID-LINK-- |
Experimental Protocols
Plausible Synthesis of this compound
A plausible and common method for the synthesis of 2,4-disubstituted imidazoles is the Radziszewski synthesis or a variation thereof.
Materials:
-
2-Bromoacetophenone
-
Isobutyraldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and isobutyraldehyde (1.2 equivalents) in glacial acetic acid.
-
Add ammonium acetate (10 equivalents) to the solution.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the synthesized compound using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Corrosion Inhibition Studies
4.2.1. Materials and Specimen Preparation:
-
Working Electrode: Prepare metal specimens (e.g., mild steel, copper) of a defined surface area. For electrochemical measurements, embed the specimen in an epoxy resin, leaving one face exposed.
-
Surface Preparation: Mechanically polish the exposed surface of the specimens with a series of emery papers of decreasing grit size (e.g., from 400 to 1200 grit). Degrease the polished specimens with acetone, rinse with deionized water, and dry them.
-
Corrosive Medium: Prepare the desired corrosive solution (e.g., 1 M HCl, 3.5% NaCl).
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations of the inhibitor in the corrosive medium.
4.2.2. Weight Loss Measurements:
-
Weigh the prepared metal specimens accurately.
-
Immerse the specimens in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the specimens, clean them according to standard procedures (e.g., using a cleaning solution to remove corrosion products), rinse with deionized water and acetone, and dry them.
-
Weigh the cleaned specimens accurately.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of the metal in g/cm³
-
A = Area of the specimen in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
4.2.3. Electrochemical Measurements:
Perform electrochemical measurements using a standard three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (jcorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(jcorr_blank - jcorr_inh) / jcorr_blank] × 100
-
jcorr_blank = Corrosion current density in the absence of the inhibitor
-
jcorr_inh = Corrosion current density in the presence of the inhibitor
-
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
-
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Application Notes and Protocols for 2-isopropyl-4-phenyl-1H-imidazole and Related Compounds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note on the Target Compound: Direct experimental data and specific applications for 2-isopropyl-4-phenyl-1H-imidazole are not extensively available in the reviewed scientific literature. However, based on the well-established medicinal chemistry of its core substructures—the 2-isopropyl-imidazole and 4-phenyl-imidazole scaffolds—this document provides a comprehensive overview of its potential applications and the protocols to investigate them. The information herein is extrapolated from studies on structurally related compounds.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties.[2][3] The 2-isopropyl substitution is known to enhance solubility and stability, making it a useful feature in drug design.[4] The 4-phenyl group is a common pharmacophore found in inhibitors of various enzymes and receptor ligands.[5][6]
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas.
Antifungal Activity
The imidazole core is fundamental to many commercial antifungal drugs like ketoconazole and miconazole.[7] These agents typically act by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] The 2-isopropyl-1H-imidazole moiety, in particular, is utilized as a building block for developing new antifungal agents.[4]
Table 1: Antifungal Activity of Selected Imidazole Derivatives
| Compound Class | Fungal Strain(s) | Reported Activity (MIC) | Reference |
| 1-alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton spp., Microsporum spp., Aspergillus spp., Candida spp. | Good in vitro activity | [9] |
| Imidazole-dithiocarbamate hybrids | Candida spp. | Potential anti-Candida activity | [8] |
| Halogenated imidazolyl-pyridinecarboxamidrazones | Candida spp. | MIC90 of 1 mg/L | [10] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol esters | Candida albicans, Candida glabrata | Potent activity | [3] |
Anti-inflammatory Activity
Derivatives of 2,4-diphenyl-1H-imidazole have been evaluated for their anti-inflammatory properties.[11] The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6]
Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives
| Compound Class | In Vivo/In Vitro Model | Key Findings | Reference |
| 2,4-diaryl-5(4H)-imidazolones | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity | [6][12] |
| 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles | Carrageenan-induced rat paw edema | Significant activity, comparable to standard drugs | [13][14] |
| Imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole | Not specified | Moderate to good anti-inflammatory effect | [15] |
Anticancer Activity (Indoleamine 2,3-dioxygenase Inhibition)
The 4-phenyl-imidazole scaffold is a key feature of inhibitors of indoleamine 2,3-dioxygenase (IDO1), an emerging therapeutic target for cancer.[5][16] IDO1 is an enzyme that plays a role in tumor immune escape.[5] By inhibiting IDO1, these compounds can help to restore an effective anti-tumor immune response. Navoximod is a notable non-competitive IDO1 inhibitor with a 4-phenylimidazole structure that has entered clinical trials.[17]
Table 3: IDO1 Inhibitory Activity of Selected 4-Phenyl-imidazole Derivatives
| Compound | IDO1 IC50/Ki | Key Structural Features | Reference |
| Navoximod | 28 nM (IC50) | 4-phenylimidazole core | [17] |
| 2-(1H-imidazol-4-yl)phenol | More potent than 4-PI | Exploits interactions with C129 and S167 | [5] |
| N1-substituted 5-phenylimidazoles | Potent inhibition | Structure-based design | [16][18] |
Antibacterial Activity
Various substituted imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[19][20]
Table 4: Antibacterial Activity of Selected Imidazole Derivatives
| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| 4,5-diphenylimidazol-2-thiol derivatives | Staphylococcus aureus, Enterococcus faecalis | MIC of 4 µg/mL for one derivative against S. aureus | [19] |
| Imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis | MIC values as low as 4-8 µg/mL | [20] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and related compounds, based on methodologies reported for similar structures.
General Synthesis of 2,4-Disubstituted Imidazoles
A common and efficient method for synthesizing 2-aryl-4-phenyl-1H-imidazoles is the three-component reaction of a phenylglyoxal, an aldehyde, and ammonium acetate.[21]
Protocol 1: Synthesis of this compound
-
Reactants:
-
Phenylglyoxal monohydrate (1 equivalent)
-
Isobutyraldehyde (1 equivalent)
-
Ammonium acetate (excess, e.g., 5-10 equivalents)
-
Solvent (e.g., glacial acetic acid or ethanol)
-
-
Procedure: a. Dissolve phenylglyoxal monohydrate, isobutyraldehyde, and ammonium acetate in the chosen solvent in a round-bottom flask. b. Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11] An alternative energy source like ultrasonic irradiation can also be used to promote the reaction under greener conditions.[21] c. Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. d. Filter the crude product, wash with water, and dry. e. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
In Vitro Antifungal Susceptibility Testing
Protocol 2: Broth Microdilution Assay for Antifungal Activity
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
Synthesized imidazole compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Standard antifungal drug (e.g., fluconazole, miconazole) for positive control
-
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate. c. Prepare a standardized inoculum of the fungal strain. d. Add the fungal inoculum to each well. e. Include a growth control (no compound) and a sterility control (no inoculum). f. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]
In Vivo Anti-inflammatory Activity Assay
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)
-
Pletysmometer
-
-
Procedure: a. Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at various doses). b. Administer the test compound or standard drug orally or intraperitoneally. c. After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. Calculate the percentage inhibition of edema for each group compared to the control group.[6][14]
IDO1 Enzyme Inhibition Assay
Protocol 4: In Vitro IDO1 Inhibition Assay
-
Materials:
-
Recombinant human IDO1 enzyme
-
Test compound
-
L-Tryptophan (substrate)
-
Ascorbate and methylene blue (reaction cofactors)
-
Catalase
-
Reaction buffer (e.g., potassium phosphate buffer)
-
-
Procedure: a. Pre-incubate the IDO1 enzyme with various concentrations of the test compound in the reaction buffer. b. Initiate the enzymatic reaction by adding L-tryptophan, ascorbate, and methylene blue. c. Stop the reaction after a defined time by adding a stopping reagent (e.g., trichloroacetic acid). d. Heat the mixture to convert the product, N-formylkynurenine, to kynurenine. e. Measure the amount of kynurenine produced, typically by measuring its absorbance at 321 nm. f. Calculate the percentage of inhibition and determine the IC50 value of the test compound.[5]
Visualizations
Generalized Synthetic Pathway
Caption: General synthesis of this compound.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of novel imidazoles.
Signaling Pathway: IDO1 Inhibition in Cancer Immunotherapy
Caption: Mechanism of IDO1 inhibition by a 4-phenyl-imidazole derivative.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. jchemrev.com [jchemrev.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 18. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 20. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Biological Activity of 2-isopropyl-4-phenyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-isopropyl-4-phenyl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with isopropyl and phenyl groups. The imidazole scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, antifungal, and anticancer effects.[1][2][3] This document provides detailed protocols to investigate the potential anti-inflammatory and cytotoxic activities of this compound by assessing its effect on cell viability and its inhibitory potential against key inflammatory mediators, cyclooxygenase-2 (COX-2) and p38 MAP kinase.
Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4][5] The concentration of the dissolved formazan is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed a human macrophage cell line (e.g., U937) or a relevant cancer cell line (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).[4]
-
After the incubation period, add 10 µL of the MTT stock solution to each well.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 1.05 | 84.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.60 | 48.0 |
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] COX-2 is an inducible isoform that is upregulated during inflammation.[9][10] This fluorometric assay measures the peroxidase activity of COX-2, where the enzyme converts a probe into a highly fluorescent product. The inhibition of this reaction by the test compound is quantified.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well white opaque plate, add the following to the respective wells:
-
Enzyme Control: 10 µL of Assay Buffer.
-
Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[10]
-
Test Compound: 10 µL of this compound at various concentrations.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| Enzyme Control | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 375 | 25 |
| 10 | 225 | 55 |
| 50 | 100 | 80 |
| 100 | 50 | 90 |
In Vitro p38 MAP Kinase Inhibition Assay
Principle: p38 MAP kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and stress, leading to the production of pro-inflammatory mediators.[12][13] This assay measures the ability of this compound to inhibit the phosphorylation of a p38 substrate, such as ATF2. The level of phosphorylated ATF2 is then quantified.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer.
-
Dilute activated p38 MAP kinase enzyme, the substrate (e.g., ATF2), and ATP to their working concentrations in the Kinase Assay Buffer.
-
-
Assay Procedure (based on ADP-Glo™ Kinase Assay):
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition:
-
% Inhibition = [(Luminescence of No-Inhibitor Control - Luminescence of Test Compound) / Luminescence of No-Inhibitor Control] x 100
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Concentration (nM) | Luminescence (RLU) | % Inhibition |
| No-Inhibitor Control | 80000 | 0 |
| 10 | 75000 | 6.25 |
| 50 | 60000 | 25 |
| 100 | 45000 | 43.75 |
| 500 | 20000 | 75 |
| 1000 | 8000 | 90 |
Visualizations
Caption: Experimental workflow for assessing biological activity.
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
Caption: COX-2 pathway in prostaglandin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-isopropyl-4-phenyl-1H-imidazole Analogs
For: Researchers, scientists, and drug development professionals.
Subject: High-Throughput Screening (HTS) Assays for the Identification and Characterization of 2-isopropyl-4-phenyl-1H-imidazole Analogs as p38 MAP Kinase Inhibitors.
Introduction
Substituted imidazole compounds, including this compound analogs, have been identified as potent modulators of various biological targets. A significant area of interest is their potential to inhibit protein kinases, such as the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response, making it an attractive target for the development of novel therapeutics for a range of disorders including arthritis and other inflammatory conditions.[1] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel kinase inhibitors from large compound libraries.[2][3][4]
These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and evaluate this compound analogs that target the p38 MAPK pathway. The described assays are robust, scalable, and suitable for automated screening campaigns.
Target Pathway: p38 MAP Kinase Signaling
The p38 MAPK is a family of serine/threonine kinases that are activated by cellular stressors and inflammatory cytokines.[5][6] Activation of p38 MAPK leads to the phosphorylation of downstream substrates, culminating in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Inhibitors of p38 MAPK can block this signaling cascade, thereby reducing inflammation. Many inhibitors, including pyridinyl imidazoles, target the inactive conformation of the kinase, which can offer advantages in terms of cellular efficacy by avoiding competition with high intracellular ATP concentrations.[1]
Caption: p38 MAPK signaling pathway and inhibitor action.
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay for Inactive p38α MAPK
This assay is designed to identify compounds that bind to the inactive conformation of p38α MAPK. It is a homogeneous, robust, and cost-effective method suitable for HTS.[1][8] The principle relies on the change in polarization of fluorescently labeled tracer molecules upon binding to the larger kinase protein. Unlabeled inhibitor compounds compete with the tracer for binding, leading to a decrease in fluorescence polarization.[4][9]
Experimental Workflow
Caption: Workflow for the p38α Fluorescence Polarization Assay.
Detailed Protocol
Materials:
-
Recombinant human p38α MAPK (inactive)
-
Fluorescein-labeled pyridinylimidazole tracer probe[8]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (this compound analogs) dissolved in DMSO
-
Known p38 inhibitor (e.g., SB202190) as a positive control[7]
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of p38α kinase and fluorescent tracer in assay buffer. The final concentrations should be optimized, but typical values are around 10 nM for the kinase and 5 nM for the tracer.[8]
-
Prepare serial dilutions of the test compounds and controls in DMSO. Then, dilute these into assay buffer to create a 10X working stock. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 2 µL of the 10X test compound solution or control (DMSO for negative control, SB202190 for positive control) to the wells of a 384-well plate.
-
Add 18 µL of the 2X kinase/tracer solution to each well.
-
Final volume in each well will be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength is typically set at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The degree of inhibition is calculated relative to the high (DMSO) and low (saturating concentration of positive control) polarization signals.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Data Presentation
| Compound ID | Analog Structure | Max Inhibition (%) | IC50 (µM) |
| Control (+) | SB202190 | 100% | 0.05 |
| Control (-) | DMSO | 0% | N/A |
| Analog-001 | R1=H, R2=CH3 | Data | Data |
| Analog-002 | R1=Cl, R2=CH3 | Data | Data |
| Analog-003 | R1=F, R2=C2H5 | Data | Data |
Cell-Based Assay: LPS-Induced TNF-α Release in Macrophages
This assay provides a functional readout of the p38 MAPK pathway inhibition in a cellular context.[10] It measures the ability of the test compounds to suppress the release of the pro-inflammatory cytokine TNF-α from macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[11] Cytokine levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]
Experimental Workflow
Caption: Workflow for the cell-based TNF-α release assay.
Detailed Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound analogs) dissolved in DMSO
-
Known p38 inhibitor (e.g., SB202190) as a positive control
-
96-well tissue culture plates
-
Commercial mouse TNF-α ELISA kit
-
MTT or similar reagent for cell viability assessment
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for TNF-α measurement.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Cell Viability Assay (Optional but Recommended):
-
Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced TNF-α levels.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α from the ELISA standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Plot the percent inhibition against compound concentration to determine the EC50 value.
-
Data Presentation
| Compound ID | Biochemical IC50 (µM) | Cellular EC50 (µM) | Max Inhibition of TNF-α Release (%) | Cell Viability at 10 µM (%) |
| Control (+) | 0.05 | 0.20 | 98% | >95% |
| Control (-) | N/A | N/A | 0% | 100% |
| Analog-001 | Data | Data | Data | Data |
| Analog-002 | Data | Data | Data | Data |
| Analog-003 | Data | Data | Data | Data |
Conclusion
The combination of a biochemical fluorescence polarization assay and a cell-based TNF-α release assay provides a robust platform for the high-throughput screening and characterization of this compound analogs as potential p38 MAPK inhibitors. The biochemical assay allows for the direct assessment of compound binding to the target protein, while the cellular assay confirms functional activity in a relevant signaling pathway. This tiered screening approach enables the efficient identification and prioritization of promising lead compounds for further drug development.
References
- 1. Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Results for "High-throughput Screening" | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Purifying 2-Isopropyl-4-Phenyl-1H-Imidazole: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, obtaining highly pure 2-isopropyl-4-phenyl-1H-imidazole is crucial for ensuring reliable experimental results and meeting stringent quality standards. This document provides detailed application notes and experimental protocols for the purification of this compound, based on established techniques for structurally related imidazole derivatives.
Application Notes
This compound is a disubstituted imidazole derivative. The purification strategy for such compounds typically involves the removal of unreacted starting materials, catalysts, and side-products from the synthesis. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for this class of compounds are recrystallization and column chromatography.
Recrystallization is a cost-effective and scalable method, often preferred in industrial settings. It relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system. For 2,4-disubstituted imidazoles, a combination of a moderately polar solvent and a non-polar anti-solvent is often effective. One study demonstrated that imidazoles could be isolated in 83-91% yield with >95% purity without the need for column chromatography.[1]
Column chromatography is a highly versatile and powerful technique for separating compounds with different polarities. It is particularly useful for challenging separations where recrystallization is ineffective or for obtaining very high purity on a smaller scale. For imidazole derivatives, silica gel is a common stationary phase, with elution systems typically consisting of a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).
Due to the absence of specific published data for the purification of this compound, the following protocols are based on methods proven to be effective for analogous 2,4-disubstituted imidazoles. The quantitative data presented is representative of what can be expected for this class of compounds.
Quantitative Data Summary
The following table summarizes typical yields and purity levels achieved for the purification of analogous 2,4-disubstituted imidazoles using different techniques. This data provides a benchmark for the purification of this compound.
| Purification Technique | Compound Class | Solvents/Eluents | Typical Yield | Typical Purity | Reference |
| Recrystallization | 2,4-Disubstituted Imidazoles | Isopropyl ether/Hexanes (1:1) | 82.7% | >99% (by HPLC) | [1] |
| Column Chromatography | 2,4-Disubstituted 5-Nitroimidazoles | Silica Gel, Petroleum ether/Ethyl acetate (9:1) | Not specified | High | [2] |
| Recrystallization | Substituted Phenyl Indoloimidazoles | Methanol | Not specified | High | |
| Crystallization | General Imidazoles | Methanol, Benzene, Toluene, Diethyl ether | Not specified | High | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a scalable method for the purification of 2,4-disubstituted imidazoles.[1]
1. Materials:
- Crude this compound
- Isopropyl ether
- Hexanes
- Erlenmeyer flask
- Heating plate with magnetic stirrer
- Buchner funnel and filter paper
- Vacuum flask
2. Procedure:
- Dissolve the crude this compound in a minimal amount of a suitable solvent in an Erlenmeyer flask. Based on similar compounds, a moderately polar solvent like ethyl acetate or acetone could be a good starting point. Gentle heating may be required.
- Once dissolved, remove the solution from the heat.
- Slowly add a non-polar anti-solvent, such as an isopropyl ether/hexanes (1:1) mixture, until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the collected crystals with a small amount of cold anti-solvent (isopropyl ether/hexanes mixture).
- Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for the purification of imidazole derivatives using silica gel chromatography.[2]
1. Materials:
- Crude this compound
- Silica gel (60-120 mesh)
- Petroleum ether (or hexanes)
- Ethyl acetate
- Chromatography column
- Collection tubes
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
- Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
- Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dried silica with the adsorbed sample to the top of the column.
- Elution: Begin elution with a non-polar solvent system, such as petroleum ether with a small percentage of ethyl acetate (e.g., 95:5).
- Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15).
- Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
- Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
- Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: Logical workflow for the purification of this compound.
Caption: Detailed experimental workflow for recrystallization.
Caption: Detailed experimental workflow for column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities [mdpi.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 2-isopropyl-4-phenyl-1H-imidazole
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-isopropyl-4-phenyl-1H-imidazole in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial feature in many pharmaceutical compounds.[1] Accurate and sensitive analytical methods are therefore essential for its detection and quantification in research and pharmaceutical applications. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, adapted from established methods for similar imidazole-containing compounds.[2][3][4]
Analytical Methods Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a robust technique for the quantification of imidazole derivatives in various samples, including biological fluids.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity, making it suitable for the detection of imidazole-like compounds, sometimes requiring derivatization to improve volatility.[2]
-
Spectroscopic Methods: Techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural characterization and identification of the compound.[6][7]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods developed for the analysis of various imidazole derivatives.[5][8]
Principle
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
Phosphate buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup[4]
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Experimental Workflow
Detailed Protocol
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation (Solid Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with an appropriate solvent like methanol or acetonitrile.[4]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid.[4][8] Isocratic or gradient elution can be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.[8]
-
Column Temperature: 25-35 °C.[5]
-
Detection Wavelength: Scan for maximum absorbance, likely around 210-220 nm based on similar compounds.[5][8]
-
-
Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the analyte using the calibration curve generated from the standards.
Anticipated Performance Characteristics
The following table summarizes the expected performance characteristics of the HPLC method, based on data from the analysis of other imidazole derivatives.[3][8]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 85 - 115% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established GC-MS methods for the analysis of imidazole compounds.[2] Derivatization may be necessary to enhance the volatility of this compound.
Principle
GC separates volatile compounds in a heated column, and the MS detector fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Materials and Reagents
-
This compound standard
-
Derivatizing agent (e.g., isobutyl chloroformate)[2]
-
Organic solvents (e.g., acetonitrile, pyridine, anhydrous ethanol)[2]
-
Helium (carrier gas)
Instrumentation
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
Experimental Workflow
Detailed Protocol
-
Standard and Sample Derivatization:
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. For quantification, use the area of a characteristic ion peak and a calibration curve.
Anticipated Performance Characteristics
The following table shows the expected performance of the GC-MS method, extrapolated from data for similar imidazole compounds.[2]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |
| Precision (RSD) | < 10% |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and structure of this compound.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, providing a "fingerprint" of the compound.
-
Protocol: Acquire the IR spectrum of the pure compound using a KBr pellet or as a thin film.
-
Expected Absorptions: Look for characteristic peaks for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching in the imidazole and phenyl rings (around 1400-1600 cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Signals:
Logical Relationship for Structural Confirmation
References
- 1. japsonline.com [japsonline.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in 2-isopropyl-4-phenyl-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isopropyl-4-phenyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method is the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the Debus-Radziszewski synthesis are a known issue.[3] Several factors can contribute to this:
-
Reaction Conditions: Conventional heating methods often require long reaction times and can lead to lower yields.[3] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times, often from hours to minutes.[3][4][5]
-
Catalyst: The choice of catalyst can greatly influence the reaction outcome. While the reaction can proceed without a catalyst, using a Lewis acid or a solid-supported acid catalyst can enhance the electrophilicity of the carbonyls and improve yields.[3]
-
Purity of Reagents: Ensure the purity of your starting materials, particularly the isobutyraldehyde, as impurities can lead to side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of ammonia is typically used to drive the reaction forward.
Q3: I am observing significant impurity formation in my crude product. What are the likely side products?
A3: Side reactions are common in multi-component reactions.[6] Potential side products in this synthesis may include:
-
Self-condensation of Isobutyraldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions.
-
Incomplete Cyclization: The intermediate diimine may not fully react with the aldehyde, leading to acyclic byproducts.
-
Oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the imidazole ring or other functional groups can occur.
Q4: What is the best method for purifying the final product?
A4: Purification of imidazole derivatives is typically achieved through recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is critical for effective purification by recrystallization. A systematic approach to solvent selection is recommended to maximize yield and purity.[7] Common solvents for recrystallizing imidazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexanes is a good starting point for eluting the product. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude mixture.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient reaction conditions. | Switch from conventional heating to microwave-assisted synthesis to improve reaction kinetics and yield.[3][4][5] |
| Inactive catalyst or lack of catalyst. | Introduce a Lewis acid catalyst (e.g., ZnCl₂) or a solid-supported acid catalyst to enhance the reaction rate.[3] | |
| Impure reagents. | Ensure the purity of starting materials, especially isobutyraldehyde, by distillation if necessary. | |
| Formation of Multiple Products (as seen on TLC) | Side reactions due to prolonged reaction time or high temperature. | Reduce the reaction time by using microwave irradiation. Optimize the reaction temperature to minimize side product formation. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. A slight excess of ammonium acetate can be beneficial. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | Attempt to form a salt of the imidazole (e.g., hydrochloride or tosylate) to induce crystallization. |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from low to high polarity may be necessary. Consider using a different stationary phase if separation on silica gel is poor. | |
| Product Purity is Low After Purification | Incomplete removal of starting materials or byproducts. | Repeat the purification step. For recrystallization, try a different solvent or solvent mixture. For column chromatography, use a longer column or a shallower solvent gradient. |
| Tautomerization leading to broad NMR signals. | Tautomerization is a known phenomenon in imidazoles which can complicate NMR analysis.[8] Acquiring spectra at different temperatures or using solid-state NMR may be necessary for full characterization. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar compound, 2-aryl-4-phenyl-1H-imidazole, can be adapted for this synthesis.
Microwave-Assisted Synthesis of this compound:
-
In a microwave-safe reaction vessel, combine phenylglyoxal (1 mmol), isobutyraldehyde (1 mmol), and a threefold excess of ammonium acetate (3 mmol).
-
Add a suitable solvent such as methanol (2 mL).
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Cas 115152-71-1,2-isopropyl-4,5-diMethyl-1H-iMidazole | lookchem [lookchem.com]
optimizing reaction conditions for 2-isopropyl-4-phenyl-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-isopropyl-4-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of substituted imidazoles, adaptable for this compound, include the Radiszewski synthesis and its variations, as well as multi-component reactions. The Radiszewski synthesis typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the target molecule, this would involve 1-phenyl-1,2-propanedione (or a similar precursor), isobutyraldehyde, and an ammonia source. Another common approach involves the reaction of an α-haloketone with an amidine.[2]
Q2: I am observing a very low yield. What are the potential causes?
A2: Low yields in imidazole synthesis are a common issue.[2] Potential causes include:
-
Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to a sluggish reaction, or too high, causing decomposition of reactants or products.
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess or deficit of one component can lead to the formation of side products and incomplete conversion.
-
Inefficient Catalyst or Reagent: The choice and quality of the catalyst or reagents, such as the ammonia source (e.g., ammonium acetate, formamide), can significantly impact the yield.[3]
-
Poor Solvent Choice: The solubility of starting materials can be a limiting factor. Protic solvents like methanol or ethanol can sometimes result in lower yields compared to higher boiling point solvents like DMF or glycerol, depending on the specific reaction.[3]
-
Presence of Water: While some syntheses tolerate water, others require anhydrous conditions. Moisture can interfere with the reaction mechanism.
Q3: What are the likely impurities in my final product and how can I remove them?
A3: Common impurities can include unreacted starting materials, such as the aldehyde or the dicarbonyl compound, and side products from competing reactions. One possible side product is the formation of 2-aroyl-4(5)-arylimidazoles depending on the reaction conditions.[4] Purification is typically achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be an effective method for purification.[6] The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the impurities.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be advantageous for the preparation of imidazole derivatives.[1] It can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC. |
| Inactive catalyst or reagents. | Use freshly opened or purified reagents. Ensure the catalyst (if any) is active. | |
| Incorrect pH of the reaction mixture. | For reactions involving ammonia sources like ammonium acetate, the in-situ formation of ammonia is pH-dependent. Ensure the conditions favor the desired reaction pathway. | |
| Formation of Multiple Products (as seen on TLC) | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature. Consider a stepwise addition of reagents. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the starting materials. A 1:1:2 ratio of dicarbonyl:aldehyde:ammonia source is a common starting point for Radiszewski-type reactions. | |
| Presence of oxygen leading to oxidative side products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an intractable oil or difficult to crystallize | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization. | |
| The product may be amorphous or have a low melting point. | If the product is pure (confirmed by NMR, MS), it may exist as an oil at room temperature. | |
| Reaction has stalled (no further conversion of starting materials) | Reagents have been consumed or have degraded. | Add a fresh portion of the limiting reagent or catalyst. |
| The reaction may have reached equilibrium. | If feasible, try to remove a byproduct (e.g., water) to drive the reaction forward. |
Experimental Protocols
Protocol 1: Radiszewski-type Synthesis
This protocol is a general guideline and may require optimization.
Reactants:
-
1-phenyl-1,2-propanedione
-
Isobutyraldehyde
-
Ammonium acetate (as ammonia source)
-
Glacial acetic acid (as solvent and catalyst)
Procedure:
-
To a solution of 1-phenyl-1,2-propanedione (1.0 eq) in glacial acetic acid, add isobutyraldehyde (1.1 eq) and ammonium acetate (2.5 eq).
-
Heat the reaction mixture to reflux (around 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Microwave-Assisted Synthesis
Reactants:
-
α-Bromo-phenylacetone (or 2-bromo-1-phenylpropan-1-one)
-
Isobutyramidine hydrochloride
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., DMF or ethanol)
Procedure:
-
In a microwave-safe reaction vessel, combine α-bromo-phenylacetone (1.0 eq), isobutyramidine hydrochloride (1.2 eq), and sodium carbonate (2.5 eq) in DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150°C for 10-30 minutes (power and time may need optimization).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazole Synthesis
| Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Conventional Heating | Glacial Acetic Acid | 120 | 2-4 | 40-60 | General Radiszewski |
| Conventional Heating | Ethanol (reflux) | ~78 | 5 | Low | [3] |
| Conventional Heating | Glycerol | 90 | 2-3 | 70-90 | [3] |
| Microwave-Assisted | DMF | 150 | 0.25-0.5 | 60-85 | General Microwave Synthesis |
Note: Yields are approximate and highly dependent on the specific substrates and reaction scale.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Isopropyl-4-phenyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-isopropyl-4-phenyl-1H-imidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. Isobutyraldehyde can oxidize over time, and phenylglyoxal monohydrate can dehydrate. It is advisable to use freshly opened or purified reagents.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the temperature is maintained consistently within the optimal range. Prolonged reaction times at high temperatures can lead to byproduct formation and degradation of the product.
-
Ammonia Source: The concentration and quality of the ammonia source (e.g., ammonium acetate, aqueous ammonia) are critical. Ensure the correct molar excess is used to drive the reaction forward.
-
Solvent: The choice of solvent can significantly impact the reaction. While methanol or ethanol are commonly used, exploring other polar solvents might be beneficial if yields are consistently low.
Troubleshooting Steps & Recommended Adjustments:
Parameter Standard Condition Recommended Adjustment for Low Yield Temperature 60-80 °C Optimize in 5 °C increments. Reaction Time 4-8 hours Monitor by TLC; avoid unnecessarily long times. Ammonium Acetate 3-5 equivalents Increase to 5-7 equivalents. Solvent Methanol/Ethanol Consider a trial with glacial acetic acid. -
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a common issue in imidazole synthesis. The primary impurities are often self-condensation products of the aldehyde and unreacted starting materials.
-
Minimizing Impurities:
-
Order of Addition: A slow, dropwise addition of phenylglyoxal monohydrate to the mixture of isobutyraldehyde and ammonium acetate can minimize self-condensation reactions.
-
Temperature Control: Maintaining a stable reaction temperature is crucial. Excursions to higher temperatures can promote side reactions.
-
Stoichiometry: Precise measurement of reactants is essential. An excess of the aldehyde can lead to the formation of polymeric byproducts.
-
Common Byproducts and Their Prevention:
Byproduct Potential Cause Prevention Strategy Self-condensation of Phenylglyoxal Rapid addition, high temp. Slow, controlled addition of phenylglyoxal. Unreacted Starting Materials Insufficient reaction time Monitor reaction progress via TLC. Polymeric materials Excess aldehyde, high temp. Use precise stoichiometry, maintain temp. -
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: Purification of imidazole derivatives can be challenging due to their polarity and potential for salt formation.
-
Crystallization: This is the most common and effective method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The crude product should be dissolved in a minimum amount of the more polar solvent, and the less polar solvent should be added dropwise until turbidity is observed, followed by cooling.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated to form salts. Dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) can separate the basic imidazole product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically follows the Radiszewski synthesis. This involves the condensation of a dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and ammonia (from ammonium acetate). The mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and aromatization to form the imidazole ring.
Q2: Are there any alternative synthetic routes to improve the yield?
A2: Yes, several alternative methods can be explored:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
-
Use of Catalysts: While the traditional method does not always require a catalyst, Lewis acids or solid acid catalysts can sometimes enhance the reaction rate and selectivity.
-
Ultrasound-Assisted Synthesis: Sonication has been shown to be an effective green chemistry approach for the synthesis of some imidazole derivatives, potentially leading to higher yields and shorter reaction times.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent quality.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylglyoxal monohydrate | 152.15 | 1.52 g | 0.01 |
| Isobutyraldehyde | 72.11 | 0.72 g | 0.01 |
| Ammonium Acetate | 77.08 | 3.85 g | 0.05 |
| Methanol | 32.04 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium acetate (3.85 g, 0.05 mol) and methanol (20 mL).
-
Stir the mixture until the ammonium acetate is completely dissolved.
-
Add isobutyraldehyde (0.72 g, 0.01 mol) to the solution.
-
In a separate beaker, dissolve phenylglyoxal monohydrate (1.52 g, 0.01 mol) in a minimum amount of methanol.
-
Slowly add the phenylglyoxal solution dropwise to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water, which should result in the precipitation of the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
References
Technical Support Center: Synthesis of 2-Isopropyl-4-phenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-isopropyl-4-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is a variation of the Debus-Radziszewski reaction. This is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like phenylglyoxal or its derivatives), an aldehyde (isobutyraldehyde in this case), and a source of ammonia (commonly ammonium acetate).[1][2][3][4]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis is generally a one-pot reaction utilizing:
-
Phenylglyoxal monohydrate (or a similar α-dicarbonyl compound) to provide the 4-phenyl-imidazole backbone.
-
Isobutyraldehyde to form the 2-isopropyl group.
-
Ammonium acetate as the ammonia source and catalyst.
-
A suitable solvent, often a protic solvent like ethanol or acetic acid.
Q3: What are the major challenges I might face during this synthesis?
A3: Common issues include low product yield, the formation of viscous, resinous byproducts that complicate purification, and incomplete reactions.[1] Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst can help mitigate these problems.
Q4: Are there alternative synthetic routes?
A4: Yes, other methods for synthesizing substituted imidazoles exist, such as the condensation of α-haloketones with amidines. However, for the specific substitution pattern of this compound, the Radziszewski-type reaction is often the most direct approach.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures. 2. Inefficient Catalyst: The acidic nature of the catalyst can be crucial. 3. Incomplete Reaction: Insufficient reaction time. 4. Moisture in Reagents: Water can interfere with the reaction intermediates. | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Refluxing in ethanol or acetic acid is a common starting point. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1] 2. Catalyst Screening: While ammonium acetate often suffices, other catalysts like silica-supported sulfuric acid, or various Lewis acids can be explored to improve yields.[5] 3. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. 4. Use Anhydrous Reagents: Ensure all reagents and solvents are dry. |
| Formation of Dark, Resinous Byproducts | 1. Polymerization of Aldehyde: Aldehydes, especially under acidic or basic conditions and heat, can self-condense or polymerize. 2. Complex Side Reactions: The multi-component nature of the reaction can lead to various competing pathways. | 1. Control Reagent Addition: Add the isobutyraldehyde slowly to the reaction mixture to maintain a low concentration. 2. Use a Milder Solvent/Catalyst System: Consider using a less harsh acidic catalyst or a different solvent system to minimize side reactions. 3. Purification: These byproducts are often non-volatile. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Low-Melting Solid: This can make crystallization challenging. 2. Presence of Polar Impurities: Byproducts may have similar polarity to the desired product, complicating chromatographic separation. | 1. Salt Formation: Convert the imidazole product to its salt (e.g., hydrochloride or tosylate) to induce crystallization. The free base can be regenerated by treatment with a base. 2. Solvent Extraction: Perform a thorough work-up with solvent extractions to remove highly polar or non-polar impurities before attempting crystallization or chromatography. 3. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of starting materials can significantly impact the reaction outcome. 2. Atmospheric Conditions: The reaction may be sensitive to air or moisture. | 1. Use High-Purity Reagents: Ensure the purity of phenylglyoxal and isobutyraldehyde. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the Radziszewski reaction for the synthesis of substituted imidazoles.
Materials:
-
Phenylglyoxal monohydrate
-
Isobutyraldehyde
-
Ammonium acetate
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylglyoxal monohydrate (1 equivalent) and a molar excess of ammonium acetate (e.g., 3-5 equivalents) in glacial acetic acid or ethanol.
-
To this solution, add isobutyraldehyde (1-1.2 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain this temperature for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 2-isopropyl-4-phenyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-isopropyl-4-phenyl-1H-imidazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Problem 1: Low yield after crude purification.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of the imidazole may not have gone to completion, leaving significant amounts of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Side Reactions: Formation of by-products such as oxazoles can reduce the yield of the desired imidazole.[1] | Use a large excess of the amine source (e.g., ammonia or an ammonium salt) and maintain alkaline reaction conditions to favor imidazole formation over oxazole formation.[1] |
| Product Loss During Work-up: The product may be partially lost during aqueous extraction due to its polarity. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Precipitation Issues: The product may not have fully precipitated from the reaction mixture if crystallization is used for initial isolation. | Cool the reaction mixture to a lower temperature (e.g., 0-4 °C) and allow sufficient time for complete crystallization. Add a small seed crystal to induce precipitation if necessary. |
Problem 2: Persistent impurities observed by TLC/HPLC after initial purification.
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography: An impurity may have a similar polarity to the product, making separation difficult. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Unreacted Starting Materials: Starting materials like benzil or isobutyraldehyde may remain in the product. | Improve the purification protocol. A second chromatographic purification or recrystallization may be required. |
| Structurally Similar By-products: Formation of regioisomers or other closely related imidazole derivatives. | Employ high-performance liquid chromatography (HPLC) for purification if the impurities are difficult to remove by standard column chromatography. |
| Contamination from Solvents or Reagents: Impurities from the solvents or reagents used in the synthesis or purification. | Use high-purity, distilled solvents and high-quality reagents. |
Problem 3: Oily product obtained after solvent removal.
| Potential Cause | Recommended Solution |
| Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) may be trapped in the product. | Use a high-vacuum pump to remove residual solvents. Co-evaporation with a lower-boiling point solvent like dichloromethane or toluene can also be effective. |
| Presence of Low-Melting Impurities: The presence of impurities can lower the melting point of the final product, causing it to be an oil or a waxy solid. | Further purify the product using column chromatography or recrystallization to remove the impurities. |
| Hygroscopic Nature: The product may be absorbing moisture from the atmosphere. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common method for synthesizing substituted imidazoles is the Radziszewski synthesis or variations thereof.[2] For this compound, this would typically involve the reaction of benzil (a 1,2-dicarbonyl compound), isobutyraldehyde, and a source of ammonia, such as ammonium acetate.
Potential impurities include:
-
Unreacted starting materials: Benzil, isobutyraldehyde.
-
Side-products: Oxazole derivatives can form as byproducts.[1]
-
Over-alkylation or other side reactions: Depending on the reaction conditions, minor by-products from undesired condensation reactions can occur.
Q2: What are the recommended solvent systems for column chromatography of this compound?
For silica gel column chromatography, a good starting point is a non-polar/polar solvent system. A gradient elution is often effective.
| Solvent System | Typical Gradient |
| Hexane / Ethyl Acetate | Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate to 20-30%. |
| Dichloromethane / Methanol | Start with 100% Dichloromethane and gradually add Methanol up to 5%. |
The optimal solvent system should be determined by preliminary TLC analysis.
Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
Yes, recrystallization can be an effective purification method, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical and needs to be determined experimentally.
Recommended Solvents to Screen:
-
Isopropanol
-
Ethanol/Water mixture
-
Ethyl Acetate/Hexane mixture
-
Toluene
The ideal recrystallization solvent will dissolve the compound when hot but result in poor solubility when cold.
Q4: My purified product shows a broad melting point. What does this indicate?
A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q5: How should I store the purified this compound?
Substituted imidazoles are generally stable compounds. However, to prevent degradation, it is recommended to store the purified product in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., in a vial purged with nitrogen or argon) can also help to prevent slow oxidation or reaction with atmospheric moisture.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the initial solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2 hexane/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimum of a hot potential recrystallization solvent (e.g., isopropanol).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Crystal Formation: If crystals form, it is a suitable solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve in the hot solvent, it is not soluble enough.
-
Recrystallization: Dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Stability of 2-isopropyl-4-phenyl-1H-imidazole and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropyl-4-phenyl-1H-imidazole and its derivatives. The information is designed to address common stability issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Photodegradation | Prepare and handle solutions under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil). Compare chromatograms of samples prepared under light and in the dark. |
| Oxidative degradation | Degas solvents before use. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system. | |
| Reaction with solvent or impurities | Ensure the use of high-purity, fresh solvents. Check for reactive impurities in your starting material or solvents. | |
| Loss of compound potency over time in solution. | Hydrolysis | Investigate the pH stability of your compound. Buffer your solutions to a pH where the compound is most stable. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C). |
| Thermal degradation | Avoid high temperatures during sample preparation and storage. Perform a thermal stress study to determine the temperature sensitivity of your compound. | |
| Discoloration of the solid compound upon storage. | Oxidation or photodegradation | Store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. |
| Inconsistent results between experimental batches. | Variable storage conditions | Standardize storage conditions for all samples, including temperature, light exposure, and atmosphere. |
| Inconsistent sample preparation | Ensure consistent use of solvents, pH, and handling procedures for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues for imidazole derivatives like this compound?
A1: Imidazole-containing compounds can be susceptible to several degradation pathways. The most common stability issues include:
-
Oxidation: The electron-rich imidazole ring can be prone to oxidation, especially when exposed to air, peroxides, or metal ions.[1]
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of degradation products.[1]
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis, but substituents on the ring or the rest of the molecule may be susceptible to acid or base-catalyzed hydrolysis.[1][2]
Q2: How can I prevent the degradation of my this compound compound in solution?
A2: To minimize degradation in solution, consider the following precautions:
-
Light Protection: Use amber glassware or wrap your containers in aluminum foil to protect from light.
-
Inert Atmosphere: Purge your solutions and the headspace of your storage container with an inert gas like nitrogen or argon to prevent oxidation.
-
pH Control: If your compound shows pH-dependent stability, use buffers to maintain a pH at which it is most stable.
-
Low Temperature Storage: Store solutions at reduced temperatures (e.g., in a refrigerator or freezer) to slow down degradation kinetics.
-
Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant can prevent oxidative degradation.
Q3: What conditions are typically used in a forced degradation study for an imidazole derivative?
A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[3][4] Typical conditions, as recommended by ICH guidelines, include:[4]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 60-100 °C).
-
Photostability: Exposing the solid or solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[1]
Experimental Protocols
Protocol 1: General Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions.
Methodology:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Divide the stock solution into several aliquots in appropriate vials (e.g., amber HPLC vials).
-
Store the vials under different conditions:
-
Room temperature (20-25 °C) exposed to light.
-
Room temperature (20-25 °C) protected from light.
-
Refrigerated (2-8 °C) protected from light.
-
Frozen (-20 °C) protected from light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of a 2 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol, acetonitrile) and 2 M HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 2 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the 2 mg/mL stock solution and 2 M NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 2 M HCl.
-
Oxidation: Mix equal volumes of the 2 mg/mL stock solution and 6% w/v hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store the solid compound at 105 °C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation (Solution): Expose a solution of the compound (e.g., 1 mg/mL) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.
-
Develop an HPLC method that separates the parent peak from all major degradation product peaks.
-
Use the LC-MS data to propose structures for the observed degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for imidazole derivatives.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
overcoming solubility problems of 2-isopropyl-4-phenyl-1H-imidazole
Technical Support Center: 2-isopropyl-4-phenyl-1H-imidazole
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.
Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The information provided is based on the predicted physicochemical properties derived from its structure and established methods for enhancing the solubility of similar poorly soluble, hydrophobic compounds.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The molecular structure of this compound contains significant hydrophobic (lipophilic) regions, which are primarily responsible for its predicted poor aqueous solubility.
-
Phenyl Group (-C₆H₅): This large, nonpolar aromatic ring significantly increases the lipophilicity of the molecule, favoring dissolution in nonpolar organic solvents over water.
-
Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group also contributes to the hydrophobic character of the compound.
-
Imidazole Ring: While the imidazole ring itself is polar and can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the large nonpolar substituents. Compounds with poor water solubility are a common challenge in drug development, with over 40% of new chemical entities exhibiting this characteristic.[1]
Compound Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 186.25 g/mol | N/A |
| LogP (Octanol/Water) | ~3.5 - 4.5 | A high LogP value indicates strong hydrophobicity and poor aqueous solubility. |
| pKa (acidic) | ~14.5 | The N-H proton on the imidazole ring is very weakly acidic.[2] |
| pKa (basic) | ~6.5 - 7.5 | The lone pair on the non-protonated nitrogen of the imidazole ring is basic and can be protonated in acidic conditions.[2] This is the key to pH-dependent solubility. |
Q2: I am having trouble dissolving the compound for my in vitro assay. What is the first step?
A2: The first step is to create a concentrated stock solution in a suitable organic solvent. This is a standard practice for hydrophobic compounds that precipitate when added directly to aqueous media.[3]
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful, water-miscible solvent.
-
Dimethylformamide (DMF): An alternative to DMSO.
-
Ethanol (Absolute): Useful if DMSO is incompatible with the experimental system.
Workflow for Preparing and Using a Stock Solution:
Caption: Workflow for preparing a stock solution.
Troubleshooting Guide
Scenario 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.
This is a common issue indicating that the final concentration of the compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation.
Experimental Protocols for Solubility Enhancement
If basic troubleshooting fails, the following methods can be employed. These techniques aim to modify the solvent environment to make it more favorable for the hydrophobic compound.[1][4]
Method 1: pH Adjustment
The imidazole moiety is basic, meaning it can be protonated at acidic pH.[2] This protonation adds a positive charge to the molecule, creating a salt form that is often significantly more water-soluble.[5]
Protocol:
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Acetate or citrate buffers are suitable for the lower pH range, while phosphate or HEPES buffers are suitable for the neutral range.
-
Add a small, precise aliquot of the compound's DMSO stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution immediately and vigorously for 30 seconds.
-
Incubate at the experimental temperature for 1-2 hours.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.
Expected Outcome: Solubility should increase as the pH decreases from neutral towards ~6.0.[][7]
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| pH Adjustment | Converts the basic imidazole to its more soluble cationic (salt) form.[8] | Simple, rapid, and effective for ionizable compounds.[] | Can alter biological activity; not effective for non-ionizable compounds. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][10] | Highly effective; many co-solvents are well-tolerated in in vitro systems.[11] | High concentrations can affect cell viability or protein function. |
| Complexation | Encapsulates the hydrophobic drug within the hydrophobic cavity of a cyclodextrin molecule.[1][12] | High solubilization capacity; can improve stability.[13] | Can be expensive; large size of the complex may affect cell permeability. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug in their nonpolar core.[14] | Effective at low concentrations. | Can cause cell lysis at higher concentrations; may interfere with assays. |
Method 2: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15]
Protocol:
-
Select a panel of biocompatible co-solvents. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[3]
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create a series of co-solvent/buffer mixtures, for example, 5%, 10%, and 20% (v/v) of each co-solvent in the primary buffer.
-
Add the compound stock solution to each mixture to the target final concentration.
-
Vortex, incubate, and assess solubility as described in the pH adjustment protocol.
Mechanism of Co-solvency:
Caption: How co-solvents reduce solvent polarity.
Method 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like the title compound, forming a more water-soluble inclusion complex.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development.
Protocol (Kneading Method):
-
Determine the required amounts for a 1:1 molar ratio of the compound to HP-β-CD.[12]
-
Place the HP-β-CD powder in a glass mortar.
-
Add a minimal amount of a water/ethanol (50:50) mixture to the HP-β-CD to form a thick paste.
-
Gradually add the powdered compound to the paste while continuously triturating (kneading) with a pestle for 30-60 minutes.
-
Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be dissolved in aqueous buffers. Test its solubility compared to the uncomplexed drug.
Mechanism of Cyclodextrin Complexation:
Caption: Encapsulation of a drug by cyclodextrin.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - In which direction does imidazole affect the pH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpbr.in [ijpbr.in]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. ijmsdr.org [ijmsdr.org]
- 16. oatext.com [oatext.com]
- 17. humapub.com [humapub.com]
- 18. alfachemic.com [alfachemic.com]
refining the experimental setup for 2-isopropyl-4-phenyl-1H-imidazole reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining the experimental setup for reactions involving 2-isopropyl-4-phenyl-1H-imidazole. It includes a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting? A1: The most common approach for this class of disubstituted imidazoles is a variation of the Radziszewski synthesis. This method involves the three-component condensation of a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde (isobutyraldehyde), and an ammonia source (typically ammonium acetate).[1][2] It is favored for its operational simplicity and the availability of starting materials.
Q2: What are the critical parameters to control during the Radziszewski synthesis for optimal yield and purity? A2: Temperature and the choice of ammonia source are critical.[3] Reactions are often sensitive to heat, with side product formation increasing at higher temperatures. Using a large excess of ammonium acetate is common, but some protocols may achieve higher yields by using aqueous ammonia at controlled low temperatures (e.g., 0-5 °C).[3] Reagent purity, especially the aldehyde which can oxidize over time, is also crucial.
Q3: What are the expected side products in this reaction? A3: The primary side products can include self-condensation products of phenylglyoxal and ammonia, leading to substances like 2-hydroxy-3,6-diaryl-pyrazines.[3] Additionally, incomplete reaction or side reactions involving the aldehyde can lead to other impurities. The formation of these byproducts is highly dependent on the reaction conditions.[4]
Q4: What are the recommended purification techniques for this compound? A4: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[5][6] If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is the recommended method, typically using a gradient of ethyl acetate in hexane as the eluent.[7][8]
Q5: What safety precautions should be taken when handling the reagents for this synthesis? A5: Standard laboratory safety protocols should be followed. Phenylglyoxal and isobutyraldehyde are irritants and should be handled in a fume hood. α-Bromoacetophenone, a potential starting material for an alternative synthesis route, is a lachrymator and is corrosive.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Radziszewski synthesis of the target imidazole.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via the Radziszewski reaction.
Materials:
-
Phenylglyoxal (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenylglyoxal (1.0 eq), ammonium acetate (10 eq), and glacial acetic acid (approx. 5 mL per 1 g of phenylglyoxal).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add isobutyraldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylglyoxal spot has been consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70).
-
Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure using NMR and MS analysis.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale / Notes |
| Stoichiometry | ||
| Phenylglyoxal | 1.0 eq | Limiting reagent. |
| Isobutyraldehyde | 1.0 - 1.2 eq | Slight excess ensures complete reaction of the dicarbonyl. |
| Ammonium Acetate | 5 - 15 eq | Acts as both reactant and catalyst; a large excess drives the reaction.[10] |
| Solvent | Glacial Acetic Acid | Common solvent for this condensation, helps to dissolve reagents. |
| Temperature | 100 - 110 °C (Reflux) | Balances reaction rate with minimizing side product formation.[10] |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up pH | ~7-8 | Ensures the imidazole product is in its free base form for extraction. |
| Purification | Column Chromatography | Gradient of Ethyl Acetate / Hexane is typically effective.[8] |
Troubleshooting Guide
Caption: Troubleshooting logic for addressing low product yield in imidazole synthesis.
Q: My reaction resulted in a very low yield or no desired product. What went wrong? A: This is a common issue, often traced back to several potential causes:
-
Cause 1: Poor Reagent Quality. Aldehydes like isobutyraldehyde can easily oxidize to carboxylic acids upon storage.
-
Solution: Use freshly distilled or newly purchased aldehyde. Ensure your ammonium acetate is dry and of high purity.
-
-
Cause 2: Incorrect Reaction Conditions. The classic Debus-Radziszewski synthesis is known for potentially low yields.[2] The reaction is sensitive to temperature.
-
Solution: Strictly control the temperature. If significant side products are observed, consider running the reaction at a lower temperature for a longer duration. An alternative is to try a modified procedure using aqueous ammonia at 0-5 °C, which has been reported to give higher yields in similar systems.[3]
-
-
Cause 3: Inefficient Work-up. The imidazole product is basic. If the aqueous layer is not properly neutralized (or made slightly basic) before extraction, the product may remain in the aqueous layer as a salt.
-
Solution: Carefully monitor the pH during neutralization, ensuring it is between 7 and 8. If you suspect product loss, re-basify the aqueous layer and perform the extraction again.
-
Q: My final product is contaminated with a significant impurity. How can I identify and remove it? A: Contamination often arises from predictable side reactions.
-
Cause 1: Pyrazine Formation. The self-condensation of two molecules of phenylglyoxal with ammonia can form pyrazine derivatives, a common byproduct.[3]
-
Solution: These impurities are often less polar or have different crystallization properties. Careful column chromatography is the most effective way to separate them. Adjusting the stoichiometry (avoiding a large excess of the dicarbonyl component) may also help suppress this pathway.
-
-
Cause 2: Unreacted Starting Material. If the reaction did not go to completion, you will have leftover phenylglyoxal or other starting materials.
-
Solution: Unreacted dicarbonyls are typically highly polar and can be removed with column chromatography. To avoid this, ensure you monitor the reaction to completion via TLC before beginning the work-up.
-
Q: The crude product is a dark, intractable oil and will not crystallize. What should I do? A: This is a frequent challenge in organic synthesis, especially with heterocyclic compounds.
-
Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: The most reliable method is purification by silica gel column chromatography. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your product.
-
-
Cause 2: Product is inherently low-melting or an oil at room temperature.
-
Solution: After chromatographic purification, if the product is still an oil, it is likely its natural state. Confirm purity via NMR. If a solid is required, you can attempt to form a salt (e.g., with HCl or toluenesulfonic acid), which are often crystalline and easier to handle.[11]
-
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Citation |
| Low / No Yield | Poor reagent quality (oxidized aldehyde) | Use freshly opened or distilled aldehyde. | |
| Incorrect reaction temperature (too high/low) | Optimize temperature; consider lower temp for longer time. | [3] | |
| Product lost during work-up (acidic pH) | Ensure pH is 7-8 before extraction. Re-extract aqueous layer. | ||
| Significant Impurities | Pyrazine side product formation | Purify via column chromatography. Adjust stoichiometry. | [3] |
| Unreacted starting materials | Monitor reaction to completion via TLC. Purify via column chromatography. | ||
| Purification Difficulty | Product is an oil / won't crystallize | Purify via column chromatography. Attempt salt formation for a crystalline solid. | [8][11] |
| Contamination with inorganic salts | Ensure proper aqueous washes during work-up. |
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
addressing inconsistencies in biological assays with 2-isopropyl-4-phenyl-1H-imidazole
Welcome to the technical support center for 2-isopropyl-4-phenyl-1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound belongs to a class of compounds known for a wide range of biological activities. While this specific molecule is a research compound, related imidazole derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The imidazole scaffold is a key feature in many compounds targeting enzymes like kinases and carbonic anhydrases.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: We recommend preparing a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: I am observing precipitate in my assay plate after adding the compound. What could be the cause?
A3: Precipitation in aqueous assay buffers is a common issue and can be caused by several factors:
-
Low Solubility: The compound may have limited solubility in your aqueous assay buffer, even when diluted from a DMSO stock. The final concentration of the compound may exceed its solubility limit.
-
Solvent Concentration: The final concentration of DMSO in the assay should typically be kept below 1% (v/v), as higher concentrations can affect protein stability and cell health, in addition to causing the compound to precipitate.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound.
Q4: My results are inconsistent between experiments. What are some potential sources of variability?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is advisable to use fresh aliquots for each experiment.
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results.
-
Assay Interference: Imidazole-containing compounds can sometimes act as "promiscuous inhibitors" or interfere with certain assay technologies.[1] This can lead to false-positive or inconsistent results. It is important to perform appropriate counter-screens and orthogonal assays to validate your findings.
Q5: Could this compound interfere with my fluorescence-based assay?
A5: Yes, compounds with aromatic ring systems like this compound have the potential to interfere with fluorescence-based assays.[5][6][7][8][9] This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false-positive signal.[5][7][8]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decrease in the measured signal (a false-positive in an inhibition assay).[5][8]
It is crucial to run control experiments to test for compound autofluorescence and quenching.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in stock solution. | Compound has low solubility in the chosen solvent at the desired concentration. | Try a different solvent (e.g., ethanol, if compatible with your assay). Alternatively, gently warm the solution or use sonication to aid dissolution. Prepare a lower concentration stock solution. |
| Precipitate forms in the assay well after dilution from a DMSO stock. | The compound's solubility in the aqueous assay buffer is exceeded. | Decrease the final concentration of the compound in the assay. Reduce the final DMSO concentration to <0.5%. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility, if compatible with your assay. |
| Inconsistent results at higher concentrations. | Compound may be aggregating or precipitating at higher concentrations, leading to non-linear dose-response curves. | Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay buffer. Limit the tested concentration range to below the solubility limit. |
Issue 2: Assay Interference and False Positives
| Symptom | Possible Cause | Suggested Solution |
| Inhibition is observed in a fluorescence-based assay, but not in an orthogonal (e.g., label-free) assay. | The compound may be interfering with the fluorescence signal (autofluorescence or quenching). | To test for autofluorescence: In a plate with your assay buffer, add the compound at various concentrations and measure the fluorescence at the same wavelengths as your assay. To test for quenching: Run the assay reaction to completion to generate a stable fluorescent signal, then add the compound and see if the signal decreases. |
| The compound shows activity against multiple, unrelated targets. | The compound may be a promiscuous inhibitor, possibly due to aggregation or non-specific reactivity. | Perform an aggregation assay (e.g., using dynamic light scattering). Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Test the compound's activity in the presence of unrelated proteins (e.g., bovine serum albumin) to check for non-specific binding. |
| The dose-response curve has a very steep slope or a U-shape. | This can be indicative of assay artifacts such as compound aggregation at higher concentrations or cytotoxicity in cell-based assays. | For cell-based assays, perform a concurrent cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed effect is not due to cell death. For biochemical assays, refer to the solutions for promiscuous inhibition. |
Data Presentation
Below is a table of hypothetical inhibitory activities for this compound against two kinases, determined by a fluorescence-based assay and a label-free orthogonal assay. Note the discrepancy in the IC50 values, which could suggest assay interference in the fluorescence-based format.
| Target Kinase | Assay Type | IC50 (µM) | Notes |
| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 1.2 ± 0.3 | Potential for assay interference. |
| Kinase A | Caliper Mobility Shift Assay (Label-free) | 15.8 ± 2.1 | Confirmed activity, lower potency. |
| Kinase B | Fluorescence Resonance Energy Transfer (FRET) | 0.8 ± 0.2 | Potential for assay interference. |
| Kinase B | Caliper Mobility Shift Assay (Label-free) | > 50 | Inactive in the orthogonal assay. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic fluorescence-based assay to determine the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Kinase Solution: Dilute the stock solution of the target kinase in assay buffer to the desired working concentration.
-
Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP at 2x the final desired concentration in the assay buffer.
-
Compound Dilution Plate: Perform a serial dilution of the this compound stock solution in DMSO, followed by a dilution into assay buffer to create a range of working concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the compound working solution to the wells of a 384-well assay plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Autofluorescence Counter-Screen
This protocol is designed to identify if this compound exhibits intrinsic fluorescence that could interfere with the primary assay.
-
Reagent Preparation:
-
Assay Buffer: Use the same buffer as in the primary kinase assay.
-
Compound Dilution Plate: Prepare a serial dilution of this compound in assay buffer to match the final concentrations used in the primary assay.
-
-
Assay Procedure:
-
Add 20 µL of the compound dilutions to the wells of the same type of 384-well plate used for the primary assay.
-
Include wells with assay buffer only as a negative control.
-
Incubate the plate under the same conditions (temperature and time) as the primary assay.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
-
Data Analysis:
-
Compare the fluorescence signal from the wells containing the compound to the buffer-only wells. A significant increase in fluorescence indicates that the compound is autofluorescent and may be producing a false-positive result in the primary assay.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Methods for 2-isopropyl-4-phenyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for 2-isopropyl-4-phenyl-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
Question: Why am I observing peak tailing for my this compound peak in reverse-phase HPLC?
Answer:
Peak tailing is a common issue when analyzing basic compounds like imidazoles. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[1] Use a highly end-capped column or a column with a polar-embedded stationary phase to shield the silanol groups.[2] |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3] |
| Inadequate Buffering | Ensure the mobile phase has sufficient buffer capacity. A buffer concentration of 25-50 mM is typically recommended. |
Question: I am seeing split peaks for my analyte. What could be the cause?
Answer:
Peak splitting can arise from several factors related to the sample, column, or HPLC system.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatible with Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. |
| Co-eluting Impurity | Modify the mobile phase composition or gradient to improve resolution. A change in detection wavelength might also help to identify if an impurity is present. |
| Column Void or Contamination | A void at the column inlet can cause the sample to travel through two different paths. Back-flushing the column (if permissible by the manufacturer) or replacing it may be necessary.[1] |
| Partially Blocked Frit | Replace the column inlet frit. |
GC Troubleshooting
Question: My this compound peak is broad and shows poor sensitivity in GC-MS analysis. How can I improve this?
Answer:
The polar N-H group in the imidazole ring can lead to peak broadening and poor chromatographic performance in GC due to interactions with the stationary phase and active sites in the GC system. Derivatization is often employed to improve the volatility and reduce the polarity of such compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Analyte Polarity | Derivatize the analyte to block the active N-H group. Common derivatizing agents for imidazoles include silylating agents like 1-(Trimethylsilyl)imidazole (TMSIM) or acylating agents.[4] |
| Active Sites in the GC System | Use a deactivated inlet liner and a column specifically designed for basic compounds. |
| Incorrect GC Parameters | Optimize the injector temperature, oven temperature program, and carrier gas flow rate. A slower temperature ramp may improve peak shape. |
| Sample Degradation | Ensure the injector temperature is not too high, which could cause thermal degradation of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reverse-phase HPLC method for this compound?
A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[5][6] Given the basic nature of the imidazole ring, a mobile phase with a slightly acidic pH (e.g., pH 3 using a phosphate or formate buffer) is recommended to ensure consistent protonation of the analyte and minimize interactions with residual silanols on the column.[1]
Example Starting HPLC Conditions (to be optimized):
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Q2: How should I prepare a pharmaceutical formulation sample containing this compound for HPLC analysis?
For solid dosage forms, the sample should be accurately weighed, ground to a fine powder, and then dissolved in a suitable solvent, which is often the mobile phase or a diluent with a similar composition. Sonication may be required to ensure complete dissolution. The solution should then be filtered through a 0.45 µm syringe filter before injection. For semi-solid formulations like creams, a solid-phase extraction (SPE) might be necessary to remove excipients and concentrate the analyte.[5][7]
Q3: What are the expected UV-Vis spectral characteristics of this compound?
Phenyl-imidazole derivatives typically exhibit strong UV absorbance due to the presence of the aromatic rings. The UV-Vis spectrum is expected to show absorption maxima related to π→π* transitions of the phenyl and imidazole rings.[8][9][10] The exact wavelength of maximum absorbance (λmax) will depend on the solvent used but is likely to be in the range of 250-300 nm. It is recommended to run a UV-Vis scan of a standard solution of the compound in the mobile phase to determine the optimal detection wavelength.
Q4: What information can ¹H and ¹³C NMR provide for this compound?
¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound.
-
¹H NMR: Will show characteristic signals for the protons on the phenyl ring, the imidazole ring, and the isopropyl group. The chemical shifts and coupling patterns will confirm the substitution pattern. The N-H proton of the imidazole ring will likely appear as a broad singlet.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including those in the phenyl, imidazole, and isopropyl groups. Due to tautomerism in the imidazole ring, some carbon signals might be broadened or averaged in solution-state NMR.[11]
Example Expected ¹³C NMR Chemical Shift Ranges (based on similar structures):
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Imidazole C2 | 145-150 |
| Imidazole C4/C5 | 115-135 |
| Phenyl C (substituted) | 130-140 |
| Phenyl C (unsubstituted) | 125-130 |
| Isopropyl CH | 25-30 |
| Isopropyl CH₃ | 20-25 |
Note: These are estimated ranges and should be confirmed with an authentic standard of this compound.
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Method validation must be performed for the specific application.
Protocol 1: Reverse-Phase HPLC Method Development
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic System: Use a standard HPLC system with a UV detector.
-
Method Parameters:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Start with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the λmax determined by UV-Vis spectroscopy.
-
-
Optimization: Adjust the gradient slope, mobile phase composition (e.g., substituting acetonitrile with methanol), and pH to achieve optimal resolution, peak shape, and run time.
Protocol 2: GC-MS Method with Derivatization
-
Standard and Sample Preparation: Prepare solutions of the analyte in a dry, aprotic solvent like acetonitrile or pyridine.
-
Derivatization: a. To a known amount of the sample or standard solution in a GC vial, add an excess of a derivatizing agent such as 1-(trimethylsilyl)imidazole (TMSIM). b. Cap the vial and heat at 60-80 °C for 30-60 minutes to ensure complete reaction. c. Cool the sample to room temperature before analysis.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Method Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan in full scan mode to identify the derivatized product and then in selected ion monitoring (SIM) mode for quantification.
-
-
Optimization: Adjust the derivatization conditions (reagent volume, temperature, time) and GC parameters to achieve the best peak shape and sensitivity.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scispace.com [scispace.com]
- 8. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential of Phenyl-Imidazole Derivatives: A Comparative Guide to IDO1 Inhibition
For Immediate Release
This guide provides a comparative analysis of the biological activity of 2-isopropyl-4-phenyl-1H-imidazole and related phenyl-imidazole derivatives, with a specific focus on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.
Comparative Analysis of IDO1 Inhibition
The inhibitory activity of various 4-phenyl-imidazole derivatives against the IDO1 enzyme is summarized below. The data highlights the importance of substitutions on both the phenyl and imidazole rings in determining the potency of these compounds.
| Compound/Derivative | Substitution | IC50 (µM) | Reference |
| 4-Phenyl-1H-imidazole (4-PI) | Unsubstituted | 48 | [1] |
| 2-hydroxy-phenyl derivative | 2-hydroxy on phenyl ring | ~4.8 (ten-fold increase in potency relative to 4-PI) | [1] |
| N-1 Methyl derivative | Methyl on N-1 of imidazole | No Inhibition | [1] |
| N-1 Benzyl derivative | Benzyl on N-1 of imidazole | No Inhibition | [1] |
| C-2 Methyl derivative | Methyl on C-2 of imidazole | No Inhibition | [1] |
| C-2 Benzyl derivative | Benzyl on C-2 of imidazole | No Inhibition | [1] |
| This compound | Isopropyl on C-2 of imidazole | Predicted No Inhibition | Inferred from[1] |
| Epacadostat (Alternative IDO1 Inhibitor) | N-hydroxyamidine scaffold | 0.012 (cell-based) | [2] |
| BMS-986205 (Alternative IDO1 Inhibitor) | Quinoline scaffold | Nanomolar efficacy | [3] |
Note: The predicted lack of inhibition for this compound is based on the experimental findings that other substitutions at the C-2 position of the imidazole ring result in a loss of inhibitory activity against IDO1.[1]
IDO1 Signaling Pathway and Inhibition
IDO1 exerts its immunosuppressive effects through the depletion of the essential amino acid tryptophan and the production of metabolites, primarily kynurenine. This leads to the suppression of effector T-cell function and the enhancement of regulatory T-cell activity. The diagram below illustrates the key steps in the IDO1 signaling pathway and the mechanism of its inhibition.
Caption: IDO1 Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol is adapted from methodologies described for determining the inhibitory activity of compounds against the IDO1 enzyme.[4][5]
1. Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Test compounds (e.g., 4-phenyl-imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Incubator
-
Microplate reader or HPLC system
2. Assay Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the amount of kynurenine produced. This can be done spectrophotometrically by measuring the absorbance at 320-325 nm after adding Ehrlich's reagent, or more accurately by using HPLC.[5][6]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for Screening IDO1 Inhibitors
The following diagram outlines a typical workflow for the screening and identification of novel IDO1 inhibitors.
Caption: Workflow for Screening IDO1 Inhibitors.
Conclusion
The 4-phenyl-imidazole scaffold represents a promising starting point for the development of novel IDO1 inhibitors. However, SAR studies indicate that substitutions on the imidazole ring, particularly at the C-2 position, are detrimental to inhibitory activity.[1] Therefore, it is predicted that this compound is unlikely to be a potent IDO1 inhibitor. Future drug discovery efforts should focus on modifications of the phenyl ring and exploration of alternative scaffolds to enhance potency and selectivity for the IDO1 enzyme. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of new chemical entities targeting this important immuno-oncology pathway.
References
- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 2-isopropyl-4-phenyl-1H-imidazole and Other Imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-isopropyl-4-phenyl-1H-imidazole against other notable imidazole derivatives. The comparison focuses on antifungal and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on a comparative analysis of the lesser-studied this compound with well-established imidazole-based compounds: the antifungal agents Clotrimazole and Miconazole, the structurally related 2,4,5-triphenyl-1H-imidazole (Lophine), and the simpler 2-isopropyl-1H-imidazole. This comparison aims to elucidate the potential therapeutic value of this compound by examining its structural features in the context of known structure-activity relationships.
Physicochemical Properties
A molecule's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key calculated and available properties for this compound and its comparators.
| Property | This compound | Clotrimazole | Miconazole | 2,4,5-triphenyl-1H-imidazole (Lophine) | 2-isopropyl-1H-imidazole |
| Molecular Formula | C₁₂H₁₄N₂ | C₂₂H₁₇ClN₂ | C₁₈H₁₄Cl₄N₂O | C₂₁H₁₆N₂ | C₆H₁₀N₂ |
| Molecular Weight | 186.25 g/mol | 344.84 g/mol | 416.13 g/mol | 296.37 g/mol | 110.16 g/mol |
| LogP (calculated) | 2.8 | 5.5 | 5.7 | 4.9 | 1.05 |
| Topological Polar Surface Area | 28.8 Ų | 28.8 Ų | 38.0 Ų | 28.8 Ų | 28.8 Ų |
| Hydrogen Bond Donors | 1 | 0 | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 2 | 3 | 1 | 1 |
Data for this compound is calculated based on its chemical structure. Data for other compounds is sourced from publicly available chemical databases.
Comparative Biological Activity
Antifungal Activity
The primary mechanism of action for many imidazole-based antifungals is the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
| Compound | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| This compound | Candida albicans (predicted) | Not Available | Predicted to inhibit ergosterol biosynthesis. |
| Clotrimazole | Candida albicans | 0.008 - 8[1] | Inhibition of lanosterol 14-alpha-demethylase.[2] |
| Miconazole | Candida albicans | 0.12 - 25[2] | Inhibition of lanosterol 14-alpha-demethylase; induction of reactive oxygen species.[3] |
| 2,4,5-triphenyl-1H-imidazole (Lophine) | Candida albicans | Not Available | Limited data available, some derivatives show antifungal activity. |
| 2-isopropyl-1H-imidazole | Not specified | Not Available | Used as a building block for antifungal agents.[4] |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Anti-inflammatory Activity
Certain imidazole derivatives have demonstrated anti-inflammatory properties. For instance, derivatives of 2,4,5-triphenyl-1H-imidazole have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of inflammatory mediators or enzymes. While there is no specific data for this compound, its structural features suggest it may also possess anti-inflammatory potential.
| Compound | Assay | Result |
| This compound | Not Available | Not Available |
| 2,4,5-triphenyl-1H-imidazole Derivatives | Carrageenan-induced paw edema in rats | Showed anti-inflammatory activity.[5] |
| 2-isopropyl-1H-imidazole | Nitric Oxide Synthase Inhibition | Weak inhibitor.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of imidazole derivatives and the evaluation of their antifungal activity.
Synthesis of this compound (Proposed)
This protocol is a general method for the synthesis of substituted imidazoles and can be adapted for the target compound.
Materials:
-
Phenylglyoxal
-
Isobutyraldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of phenylglyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and ammonium acetate (2 equivalents) is refluxed in glacial acetic acid for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Test compound (e.g., this compound)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in the wells of a 96-well plate.
-
A standardized inoculum of the fungal strain is prepared and added to each well.
-
Positive (no drug) and negative (no fungus) control wells are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizing Molecular Pathways
Understanding the signaling pathways affected by these compounds is crucial for drug development.
Caption: Mechanism of action of azole antifungals.
Caption: Miconazole-induced reactive oxygen species pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in publicly accessible literature, a comparative analysis with structurally and functionally related imidazole derivatives provides valuable insights into its potential. The presence of the core imidazole ring strongly suggests a likelihood of antifungal properties, likely acting through the inhibition of ergosterol biosynthesis, similar to Clotrimazole and Miconazole. The isopropyl and phenyl substitutions are anticipated to enhance its lipophilicity, which may influence its potency and pharmacokinetic profile. Furthermore, the structural resemblance to lophine derivatives suggests a potential for anti-inflammatory activity.
Further research, including the synthesis and rigorous biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.
References
- 1. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 2-Isopropyl-1H-imidazole_TargetMol [targetmol.com]
Comparative Efficacy of 2-Isopropyl-4-Phenyl-1H-Imidazole Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-isopropyl-4-phenyl-1H-imidazole analogs and related compounds as inhibitors of p38 mitogen-activated protein (MAP) kinase. The imidazole scaffold is a well-established pharmacophore for potent and selective p38 MAP kinase inhibitors, which are promising therapeutic agents for a range of inflammatory diseases.[1] This document summarizes key structure-activity relationship (SAR) data, presents quantitative efficacy in tabular format, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.
Data Presentation: Efficacy of Substituted Imidazole Analogs
The following table summarizes the in vitro and ex vivo efficacy of 2-alkyl-4-(4-fluorophenyl)-1H-imidazole derivatives as p38α MAP kinase inhibitors. The data highlights the impact of substitution at the 2-position of the imidazole ring on the inhibitory and binding activity, as well as the effect on TNF-α release in human whole blood.
| Compound ID | 2-Substituent | p38α IC50 (nM) | p38α Kd (nM) | anti-TNF-α IC50 (nM) |
| 1 | Ethyl | 170 | 25 | 250 |
| 2 | 3-hydroxypropyl | 20 | 10 | 40 |
Data sourced from Laufer et al., 2017.[2]
Structure-Activity Relationship (SAR) Insights
The development of imidazole-based p38 MAP kinase inhibitors has revealed several key structural requirements for potent activity. The 4-phenyl group (often a 4-fluorophenyl group) is a common feature in many potent inhibitors, as it occupies a critical hydrophobic pocket in the ATP-binding site of the kinase.[1]
The substitution at the 2-position of the imidazole ring is amenable to the introduction of various side chains, which can influence both the potency and the pharmacokinetic properties of the compounds.[1] For instance, replacing a metabolically labile 2-alkylsulfanyl group with a more stable 2-alkyl group has been shown to improve metabolic stability while maintaining or even enhancing the inhibitory activity.[2] The data presented above for compounds 1 and 2 demonstrates that modifications to the 2-alkyl substituent can significantly impact the efficacy, with the 3-hydroxypropyl group in compound 2 leading to a notable increase in potency compared to the ethyl group in compound 1 .[2] While direct comparative data for a 2-isopropyl analog within this specific series is not available in the cited literature, the established SAR suggests that the size and nature of the alkyl group at this position are critical for optimizing the interaction with the enzyme.
Experimental Protocols
In Vitro p38α MAP Kinase Inhibition Assay (ELISA-based)
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 (Activating Transcription Factor 2) as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Add 50 µL of assay buffer containing 1 µg/mL of the ATF-2 substrate to the wells of a 96-well plate.
-
Add 1 µL of the test compound solution at various concentrations (typically in a serial dilution).
-
To initiate the kinase reaction, add 50 µL of assay buffer containing the p38α kinase (e.g., 25 ng/well) and ATP (e.g., 100 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the anti-phospho-ATF-2 antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Ex Vivo anti-TNF-α Release Assay in Human Whole Blood
This protocol describes a method to assess the efficacy of test compounds in a more physiologically relevant setting by measuring the inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Add 180 µL of human whole blood to the wells of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add 10 µL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α production.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 1,500 rpm for 10 minutes to separate the plasma.
-
Collect the plasma supernatant and measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
The IC50 values are calculated by plotting the percentage of TNF-α inhibition versus the log of the inhibitor concentration.
Mandatory Visualizations
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition by imidazole analogs.
Experimental Workflow for p38 Kinase Inhibition Assay
Caption: Workflow for the in vitro p38 MAP kinase inhibition assay.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-isopropyl-4-phenyl-1H-imidazole and Structurally Related Compounds in Preclinical Studies
This guide provides a comparative overview of the biological activities of 2-isopropyl-4-phenyl-1H-imidazole and other structurally similar imidazole derivatives, based on available in vitro and in vivo preclinical data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Imidazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of documented pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2] The versatile nature of the imidazole scaffold allows for structural modifications that can modulate its biological effects. This guide focuses on the validation of in vitro and in vivo studies of this compound and compares its potential therapeutic profile with other relevant imidazole-based compounds.
Data Presentation: In Vitro Cytotoxicity of Imidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 (Non-small cell lung cancer) | 250 | [1] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | NCI-H460 (Non-small cell lung cancer) | 300 | [1] |
| Imidazole (Parent Compound) | A549 (Non-small cell lung cancer) | 600 | [1] |
| Imidazole (Parent Compound) | NCI-H460 (Non-small cell lung cancer) | 700 | [1] |
| 1-decyloxycarbonylmethylimidazole | SK-N-DZ (Neuroblastoma) | 74.4 | [3] |
| 1-dodecyloxycarbonylmethylimidazole | SK-N-DZ (Neuroblastoma) | 12.58 | [3] |
| Compound 3a | Colon Cancer Cell Line | 20.88 | [4] |
| Compound 3b | Glioma Cell Line | 10.721 | [4] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter to assess efficacy.
| Compound/Derivative | Dose | Inhibition of Edema (%) | Time Point | Reference |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (6b ) | Not Specified | 76.11 | 4 hr | [5] |
| Phenylbutazone (Standard Drug) | Not Specified | 85.07 | 4 hr | [5] |
| Indazole Derivatives (General) | 100 mg/kg | 61.03 - 83.09 | 5 hr | [6] |
| Diclofenac (Standard Drug) | Not Specified | Comparable to test compounds | - | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4.0 × 10³ cells per mL) and incubated overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.[10][11]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to induce acute inflammation.[6][7][12]
-
Animal Model: Typically, rats are used for this assay.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally to the animals.[7]
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the rats to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Mandatory Visualization
Signaling Pathway: General Inflammatory Cascade
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 2-isopropyl-4-phenyl-1H-imidazole Against Known p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-isopropyl-4-phenyl-1H-imidazole is a novel compound with limited publicly available data. This guide provides a hypothetical benchmark against well-established p38 MAPK inhibitors based on its structural similarities to this class of molecules. The experimental data presented for this compound is illustrative and intended to guide researchers in their potential evaluation of this and similar compounds.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] As such, it has become a key target for the development of therapeutics for a range of inflammatory diseases.[2] This guide provides a comparative analysis of the hypothetical inhibitory action of this compound against two well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796.
The imidazole scaffold is a common feature in selective p38 MAPK inhibitors, which typically act by competing with ATP for the kinase's binding pocket.[3] SB203580 is a first-generation pyridinyl imidazole inhibitor, while BIRB 796 is a potent diaryl urea-based inhibitor that binds to an allosteric site, inducing a conformational change in the enzyme.[4][5]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (IC50) of this compound (hypothetical data) and the known inhibitors SB203580 and BIRB 796 against the four isoforms of p38 MAPK (α, β, γ, and δ).
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) |
| This compound (Hypothetical) | 85 | 650 | >10,000 | >10,000 |
| SB203580 | 50 | 500 | - | - |
| BIRB 796 (Doramapimod) | 38[6][7] | 65[6][7] | 200[6][7] | 520[6][7] |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the p38α MAPK isoform.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
Test compound (this compound) and reference inhibitors (SB203580, BIRB 796)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of recombinant p38α kinase solution to each well.
-
Add 2 µL of a mixture of ATF2 substrate and ATP to initiate the reaction.[8]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based TNF-α Secretion Assay
This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
LPS (Lipopolysaccharide)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Test compound and reference inhibitors
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate).
-
Pre-incubate the differentiated cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.[9]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor for TNF-α production.
Visualizations
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.
Caption: p38 MAPK Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Characterization.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Action of 2-isopropyl-4-phenyl-1H-imidazole: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of novel imidazole-based compounds, understanding the precise mechanism of action is paramount. This guide provides a comparative analysis of the likely mechanisms of action of 2-isopropyl-4-phenyl-1H-imidazole, drawing upon experimental data from structurally related imidazole derivatives. While direct comprehensive studies on this specific molecule are limited, the existing body of research on similar compounds offers valuable insights into its potential biological activities and molecular targets.
Potential Mechanisms of Action: An Evidence-Based Perspective
The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Based on studies of analogous 2,4-disubstituted imidazoles, the primary mechanisms of action for this compound are likely to encompass anti-inflammatory, antimicrobial, and anticancer activities through enzyme inhibition and modulation of signaling pathways.
Anti-inflammatory Activity
A significant body of evidence points towards the anti-inflammatory properties of imidazole derivatives. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, studies on 2-substituted-4,5-diphenyl-1H-imidazoles have demonstrated their ability to reduce inflammation in carrageenan-induced paw edema assays, a classic model for screening anti-inflammatory drugs.[1][2] This suggests that this compound may exert its anti-inflammatory effects by a similar mechanism.
Antimicrobial and Antifungal Activity
The imidazole ring is a cornerstone of many antifungal drugs (e.g., clotrimazole, miconazole) and has been incorporated into numerous compounds with broad-spectrum antimicrobial activity.[3][4][5] The mechanism of antifungal action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The lipophilic nature of the isopropyl and phenyl groups in this compound may enhance its ability to penetrate microbial cell membranes, a key feature for antimicrobial efficacy.[6]
Anticancer Activity
Several imidazole derivatives have been investigated for their potential as anticancer agents.[3][7][8] The proposed mechanisms are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase-1 (PARP-1) and indoleamine 2,3-dioxygenase (IDO).[9][10] PARP-1 is involved in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. IDO is an immunosuppressive enzyme that allows tumors to evade the immune system. Inhibition of IDO can restore anti-tumor immunity. Molecular docking studies of some benzimidazole derivatives have shown that hydrogen bond formation is essential for their inhibitory activity.[9]
Nitric Oxide Synthase Inhibition
Limited data suggests that 2-isopropyl-1H-imidazole acts as a weak inhibitor of nitric oxide synthase (NOS).[11] NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Inhibition of NOS can have implications in various conditions, including inflammation and cardiovascular diseases.
Comparative Quantitative Data
To provide a clearer perspective on the potential potency of this compound, the following tables summarize quantitative data from studies on related imidazole derivatives.
Table 1: Anti-inflammatory Activity of Substituted Imidazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 2-Substituted-4,5-diphenyl-1H-imidazoles | Carrageenan-induced paw edema | Showed maximum therapeutic activity | [1] |
| 2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles | Carrageenan-induced paw edema | Significant anti-inflammatory response | [2] |
| Phenylbutazone (Reference Drug) | Carrageenan-induced paw edema | 85.07% inhibition after 4hr | [12] |
Table 2: Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50 / Activity | Reference |
| Furan ring-substituted benzimidazole derivative (14p) | PARP-1 enzyme | IC50 = 0.023 µM | [9] |
| Furan ring-substituted benzimidazole derivative (14p) | MDA-MB-436 cells (BRCA-1 deficient) | IC50 = 43.56 ± 0.69 µM | [9] |
| 4-Phenyl-imidazole (4-PI) derivatives (1, 17, 18) | Indoleamine 2,3-dioxygenase (IDO) | ~10-fold more potent than 4-PI | [10] |
| 1-Methyl-tryptophan (1-MT) (IDO Inhibitor) | Indoleamine 2,3-dioxygenase (IDO) | Ki = 34 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of imidazole derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Model: Swiss albino rats (120-150 g) are used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds are administered intraperitoneally (i.p.) at a specific dose.
-
After a set time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at subsequent time points (e.g., 1, 2, and 3 hours) using a plethysmometer.
-
The difference in paw volume between the treated and untreated paws is calculated as the measure of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the control group.[2]
-
In Vitro PARP-1 Inhibition Assay
-
Assay Kit: A commercially available PARP-1 assay kit is used.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Recombinant human PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.
-
The reaction is initiated by the addition of a substrate cocktail containing NAD+ and biotinylated-NAD+.
-
After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to detect the incorporated biotinylated-poly(ADP-ribose).
-
A colorimetric or chemiluminescent substrate for HRP is added, and the signal is measured using a plate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.[9]
-
Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Relevant cancer cell lines (e.g., MDA-MB-436, MCF-7) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Potential anti-inflammatory mechanism of this compound via COX inhibition.
Caption: A generalized experimental workflow for elucidating the mechanism of action of a test compound.
Caption: Potential anticancer mechanisms of imidazole derivatives via PARP-1 and IDO inhibition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imp.kiev.ua [imp.kiev.ua]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 771422-77-6 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Isopropyl-1H-imidazole_TargetMol [targetmol.com]
- 12. japsonline.com [japsonline.com]
Comparative Guide to the Independent Verification of 2-Isopropyl-4-phenyl-1H-imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two viable synthetic routes for the independent verification of 2-isopropyl-4-phenyl-1H-imidazole. As no direct, peer-reviewed synthesis for this specific molecule has been identified in the literature, this document outlines detailed, proposed experimental protocols based on well-established, analogous reactions. The guide also presents methods for the preparation of necessary starting materials and outlines analytical techniques for the verification of the final product.
Introduction
This compound is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds. The independent synthesis and verification of such molecules are fundamental steps in drug discovery and development, enabling further investigation of their pharmacological properties. This guide compares two robust and widely applicable methods for imidazole synthesis: the Radziszewski synthesis and the reaction of an amidine with an α-haloketone.
Comparison of Proposed Synthetic Routes
The selection of a synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and the scalability of the reaction. Below is a summary of the two proposed methods.
| Feature | Route 1: Radziszewski Synthesis | Route 2: Amidine Condensation |
| Starting Materials | Phenylglyoxal (or 2-bromo-1-phenylethanone), Isobutyraldehyde, Ammonium Acetate | Isobutyramidine hydrochloride, 2-Bromo-1-phenylethanone |
| Reaction Type | Multi-component condensation | Bimolecular condensation |
| Key Advantages | One-pot reaction, readily available starting materials, good atom economy. | Generally good to excellent yields, straightforward purification.[1] |
| Potential Challenges | Can sometimes result in lower yields and the formation of by-products.[2] | Requires the synthesis of the amidine precursor if not commercially available. |
| Catalyst | Typically none required, though sometimes weak acids are used. | Base (e.g., potassium bicarbonate) is required.[1] |
| Reaction Conditions | Typically heating in a solvent like ethanol or acetic acid. | Reflux in a solvent mixture like THF/water.[1] |
Experimental Protocols
Route 1: Proposed Radziszewski Synthesis of this compound
The Radziszewski imidazole synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form an imidazole.[3][4]
Reaction Scheme:
Detailed Protocol:
-
To a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol (5 mL per mmol of phenylglyoxal) is added isobutyraldehyde (1.2 eq) and ammonium acetate (3.0 eq).
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Route 2: Proposed Synthesis via Amidine Condensation
This method involves the condensation of an amidine hydrochloride with an α-haloketone, which is a widely used and high-yielding route to 2,4-disubstituted imidazoles.[1]
Reaction Scheme:
Detailed Protocol:
Step 2a: Preparation of Isobutyramidine Hydrochloride (via Pinner Reaction)
If isobutyramidine hydrochloride is not commercially available, it can be synthesized from isobutyronitrile via the Pinner reaction.[5][6][7]
-
Anhydrous ethanol (3.0 eq) is cooled to 0 °C in a flask equipped with a drying tube. Anhydrous hydrogen chloride gas is bubbled through the ethanol until saturation.
-
Isobutyronitrile (1.0 eq) is added dropwise to the cold ethanolic HCl solution. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude ethyl isobutyrimidate hydrochloride (Pinner salt).
-
The crude Pinner salt is dissolved in anhydrous ethanol, and the solution is cooled to 0 °C. Anhydrous ammonia is bubbled through the solution for 2-3 hours.
-
The reaction mixture is stirred at room temperature overnight. The resulting precipitate (ammonium chloride) is filtered off, and the filtrate is concentrated under reduced pressure to yield isobutyramidine hydrochloride.
Step 2b: Synthesis of this compound
-
A mixture of isobutyramidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water is heated to reflux with vigorous stirring.[1]
-
A solution of 2-bromo-1-phenylethanone (1.0 eq) in THF is added dropwise to the refluxing mixture over 30 minutes.[1]
-
The reaction is maintained at reflux for 3-5 hours, with progress monitored by TLC.
-
After cooling to room temperature, the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Independent Verification: Analytical Characterization
As no published spectroscopic data for this compound could be located, the following expected analytical data is based on closely related structures, such as 2-aryl-4,5-diphenyl-1H-imidazoles and other 2-phenyl-1H-imidazole derivatives.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | - A multiplet or septet for the isopropyl CH proton. - A doublet for the isopropyl CH₃ protons. - A singlet for the imidazole C5-H proton. - Multiplets in the aromatic region for the phenyl protons. - A broad singlet for the N-H proton. |
| ¹³C NMR | - Resonances for the isopropyl CH and CH₃ carbons. - Resonances for the imidazole C2, C4, and C5 carbons. - Resonances for the phenyl carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₁₄N₂ (186.25 g/mol ). |
| Infrared (IR) Spectroscopy | - A broad absorption for the N-H stretch. - Absorptions for C-H stretches (aromatic and aliphatic). - Absorptions for C=N and C=C stretching in the imidazole and phenyl rings. |
| Melting Point | - A sharp melting point for the crystalline solid. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the proposed synthetic and verification processes.
Caption: Workflow for the synthesis, purification, and verification of this compound.
Caption: Decision diagram for choosing a synthetic route based on starting material availability.
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
comparing the spectroscopic data of 2-isopropyl-4-phenyl-1H-imidazole with reported values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 2-isopropyl-4-phenyl-1H-imidazole against reported values for structurally similar compounds. Due to a lack of directly published experimental data for this compound, this document presents predicted spectroscopic values based on established principles and data from related imidazole derivatives. This guide is intended to serve as a reference for researchers synthesizing or identifying this compound.
Predicted vs. Reported Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are juxtaposed with reported experimental data for analogous imidazole compounds to provide a basis for comparison.
Table 1: Comparison of ¹H NMR Spectroscopic Data (in ppm)
| Compound | Imidazole Ring H | Phenyl Ring H | Alkyl Substituent H | N-H | Solvent |
| Predicted: this compound | ~7.5 (s, 1H, H-5) | ~7.8 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 1H) | ~3.1 (septet, 1H, CH), ~1.3 (d, 6H, 2xCH₃) | ~12.0 (br s, 1H) | DMSO-d₆ |
| Reported: 2-Phenyl-1H-imidazole [1] | 7.23-7.20 (m, 2H) | 8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H) | - | 12.96 (s, 1H) | DMSO-d₆ |
| Reported: 4-(1H-Imidazol-1-yl)benzaldehyde [2][3] | 7.26 (m, 1H), 7.39 (m, 1H), 7.99 (s, 1H) | 7.60 (d, 2H), 8.03 (d, 2H) | 10.05 (s, 1H, CHO) | - | CDCl₃ |
| Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1] | 7.20 (dd, 2H) | 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H) | 2.39 (s, 3H, CH₃) | 12.83 (s, 1H) | DMSO-d₆ |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (in ppm)
| Compound | Imidazole Ring C | Phenyl Ring C | Alkyl Substituent C | Solvent |
| Predicted: this compound | ~155 (C-2), ~138 (C-4), ~115 (C-5) | ~130 (quat.), ~129, ~128, ~126 | ~28 (CH), ~22 (CH₃) | DMSO-d₆ |
| Reported: 2-Phenyl-1H-benzimidazole [1] | 151.70 | 130.65, 130.31, 129.42, 126.91, 122.58 | - | DMSO-d₆ |
| Reported: 4-(1H-Imidazol-1-yl)benzaldehyde [2][3] | 117.54, 131.23, 135.28 | 120.97, 131.48, 134.84, 141.60 | 190.48 (CHO) | CDCl₃ |
| Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1] | 151.84 | 140.04, 129.98, 127.90, 126.87, 122.43 | 21.44 (CH₃) | DMSO-d₆ |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Predicted: this compound | C₁₂H₁₄N₂ | 186.25 | 187.12 |
| Reported: 2-Phenyl-1H-benzimidazole [1] | C₁₃H₁₀N₂ | 194.23 | 195.0917 |
| Reported: 2-(4-Methylphenyl)-1H-benzimidazole [1] | C₁₄H₁₂N₂ | 208.26 | 209.1073 |
| Reported: 2-(4-Chlorophenyl)-1H-benzimidazole [1] | C₁₃H₉ClN₂ | 228.68 | Not Reported |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound would typically follow established procedures for similar imidazole derivatives.
Synthesis Protocol: One-Pot Synthesis of Substituted Imidazoles
A common method for synthesizing 1,2,4-trisubstituted imidazoles involves a one-pot condensation reaction. A general procedure is as follows:
-
A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., isobutyraldehyde), and a nitrogen source (e.g., ammonium acetate) is prepared in a suitable solvent, such as glacial acetic acid.
-
The reaction mixture is heated and stirred, typically at reflux, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable non-polar solvent.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz or higher for protons.
-
Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The data provides the accurate mass of the molecular ion, which is used to confirm the elemental composition of the compound.
-
Visualizing the Workflow and Comparison Logic
The following diagrams illustrate the general experimental workflow for spectroscopic characterization and the logical process for comparing predicted and reported data.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship for comparing predicted spectroscopic data of the target compound with reported data from analogous compounds.
References
Safety Operating Guide
Proper Disposal of 2-isopropyl-4-phenyl-1H-imidazole: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on the hazard profiles of related imidazole derivatives, 2-isopropyl-4-phenyl-1H-imidazole is anticipated to possess the following characteristics:
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste.
-
Waste Identification and Classification:
-
Containerization:
-
Collect the waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator or responsible person.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Ensure the storage area is secure and away from heat sources or direct sunlight.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete any required waste disposal forms or manifests as per your institution's procedures.
-
The final disposal must be carried out at an approved and licensed waste disposal facility.[1][3][5]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the container with the spilled chemical's name and dispose of it as hazardous waste following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-isopropyl-4-phenyl-1H-imidazole
Essential Safety and Handling Guide for 2-isopropyl-4-phenyl-1H-imidazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar imidazole compounds, which are often harmful if swallowed and can cause severe skin and eye damage, a comprehensive PPE plan is crucial. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.[1] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Standard laboratory glasses are insufficient. A face shield is necessary when there is a risk of splashing or dust generation.[2] |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Ensure the lab coat is fully buttoned. In case of significant contamination, remove all affected clothing immediately and shower.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Waste Chemical | Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. | Do not dispose of down the drain. Ensure the waste container is properly labeled with the chemical name and associated hazards. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. | This includes gloves, disposable lab coats, and any other contaminated items. Do not mix with regular trash. |
| Contaminated Labware | Decontaminate reusable labware thoroughly before washing. Dispose of disposable labware as hazardous waste. | Consult your institution's guidelines for appropriate decontamination procedures. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The container may then be disposed of according to institutional policy. | Ensure all chemical residue is removed before disposing of the container. |
Disposal Workflow
This diagram outlines the step-by-step process for the safe disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound Waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
